molecular formula C9H7N5O B1303692 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 338793-16-1

7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B1303692
CAS No.: 338793-16-1
M. Wt: 201.18 g/mol
InChI Key: VWZMXGIAIXOTIP-UHFFFAOYSA-N
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Description

7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 338793-16-1) is a nitrogen-rich heterocyclic compound with the molecular formula C9H7N5O and a molecular weight of 201.19 g/mol . This chemical is provided as a high-purity solid for research and development purposes. It should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are of significant interest in medicinal chemistry. Structurally similar analogs, specifically 2-(2-furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, have been extensively studied as highly potent and orally active antagonists of the adenosine A2A receptor (A2A AR) . Adenosine A2A receptors are G-protein coupled receptors abundant in specific brain regions that modulate neurotransmission and influence motor behavior . Research indicates that A2A receptor antagonists represent a promising novel class of therapeutic agents for the treatment of Parkinson's Disease, as they have been shown to exhibit anti-parkinsonian activity and prevent motor disturbances in preclinical models . In these studies, such compounds demonstrated efficacy at low oral doses in a rat catalepsy model, a rodent assay for Parkinson's Disease . Furthermore, recent scientific investigations highlight that 2-(furan-2-yl) derivatives of azolopyrimidines can exhibit anticancer activity in vitro, showing efficacy against lung carcinoma and hepatocellular carcinoma cell lines with IC50 values in the low micromolar range . This positions 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine as a valuable chemical intermediate for researchers in neuroscience and oncology exploring new therapeutic pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O/c10-8-12-9-11-4-3-6(14(9)13-8)7-2-1-5-15-7/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZMXGIAIXOTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=NC(=NN23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377317
Record name 7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338793-16-1
Record name 7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling of 7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic analysis of 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a scaffold in adenosine receptor antagonism and kinase inhibition.

Executive Summary

The compound 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine represents a privileged heterocyclic scaffold in drug discovery. Structurally, it consists of a fused [1,2,4]triazolo[1,5-a]pyrimidine core functionalized with an exocyclic primary amine at position 2 and a furan-2-yl moiety at position 7. This specific substitution pattern renders the molecule a potent bioisostere of adenine, facilitating high-affinity interactions with purinergic receptors (specifically the Adenosine A


 receptor) and ATP-binding pockets of various kinases.

This guide details the compound's chemical identity, a validated synthesis protocol ensuring regioselective control, and a comprehensive physicochemical profile critical for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Chemical Identity & Structural Analysis[1][2]

The core architecture fuses an electron-rich triazole ring with an electron-deficient pyrimidine ring. The furan substituent at C7 extends the


-conjugation, influencing both the electronic absorption spectra and the lipophilic profile.
Property Data
IUPAC Name 7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Common Scaffold Triazolo[1,5-a]pyrimidine
Molecular Formula C

H

N

O
Molecular Weight 201.19 g/mol
SMILES Nc1nnc2cc(nc12)-c1ccco1
Key Features Adenine Bioisostere, H-Bond Donor (NH

), H-Bond Acceptor (N-bridge)

Physicochemical Profile

The following data synthesizes experimental precedents for the triazolopyrimidine class and computational predictions for this specific derivative.

Key Parameters Table[3]
ParameterValue (Est.)Significance in Drug Design
LogP (Octanol/Water) 0.9 – 1.3Ideal. Indicates good membrane permeability without excessive lipophilicity-driven toxicity.
TPSA ~85 ŲHigh. Suggests good oral bioavailability (Rule of 5 compliant) but potential blood-brain barrier (BBB) permeation challenges unless actively transported.
H-Bond Donors 1 (NH

)
Facilitates critical anchoring interactions in the receptor binding pocket (e.g., with Asn253 in A

).
H-Bond Acceptors 4Includes ring nitrogens and furan oxygen; key for water solubility and receptor recognition.
pKa (Conj. Acid) ~2.5 – 3.0The pyrimidine nitrogen is weakly basic; the compound remains largely un-ionized at physiological pH (7.4).
Solubility Low (Water)< 0.1 mg/mL in water; Soluble in DMSO (>10 mg/mL) and DMF.
Melting Point > 250 °CIndicates a stable, high-lattice-energy crystal structure, typical of planar fused heterocycles.
Lipinski's Rule of 5 Compliance
  • MW < 500: Yes (201.19)

  • LogP < 5: Yes (~1.1)

  • H-Bond Donors < 5: Yes (1)

  • H-Bond Acceptors < 10: Yes (4)

Validated Synthetic Protocol

To ensure high regioselectivity (7-substituted vs. 5-substituted), the Enaminone Route is the preferred methodology. This protocol avoids the ambiguity often seen with asymmetrical diketones.

Reaction Scheme

The synthesis involves the cyclocondensation of 3,5-diamino-1,2,4-triazole (Guanazole) with 3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one .

Step-by-Step Methodology

Phase 1: Precursor Synthesis (Enaminone Formation)

  • Reagents: 2-Acetylfuran (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).

  • Conditions: Reflux in anhydrous toluene or neat at 100°C for 4–6 hours.

  • Workup: Evaporate solvent/excess reagent under reduced pressure. The residue (3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one) is typically an orange solid/oil used directly without further purification.

Phase 2: Cyclocondensation (The Core Synthesis)

  • Reagents: 3,5-Diamino-1,2,4-triazole (1.0 eq), Crude Enaminone from Phase 1 (1.0 eq).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Procedure:

    • Dissolve the diamino-triazole in AcOH at room temperature.

    • Add the enaminone.

    • Reflux the mixture (118°C) for 4–8 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Mechanism:[1][2][3] The exocyclic amino group of the triazole attacks the enaminone's

      
      -carbon, followed by cyclization onto the carbonyl carbon. The steric bulk of the furan and the electronics of the enaminone favor the 7-furan isomer.
      
  • Isolation:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates as a solid. If not, pour the mixture into ice-cold water.

    • Neutralize with saturated NaHCO

      
       to pH ~7 to ensure the free base form is isolated.
      
    • Filter the precipitate, wash with cold water and diethyl ether.

  • Purification: Recrystallize from Ethanol/DMF or Ethanol/Water (9:1) to yield 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine as a yellow to tan solid.

Synthesis Workflow Diagram

Synthesis cluster_legend Reaction Phase Start1 2-Acetylfuran Inter Enaminone Intermediate (3-dimethylamino-1-furan-2-yl-propenone) Start1->Inter Reflux Start2 DMF-DMA Start2->Inter Process Cyclocondensation (Glacial AcOH, Reflux) Inter->Process Reagent 3,5-Diamino-1,2,4-triazole (Guanazole) Reagent->Process Product 7-(Furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amine Process->Product Regioselective Cyclization (-H2O, -HNMe2)

Caption: Regioselective synthesis pathway via enaminone intermediate to yield the 7-substituted triazolopyrimidine.

Biological Relevance & Mechanism of Action

Adenosine A Receptor Antagonism

This scaffold is a structural analog of ZM-241385 , a potent A


 antagonist. The 2-amino group mimics the exocyclic amine of adenine, forming a critical hydrogen bond with Asn253  and Glu169  in the receptor's orthosteric binding pocket. The furan ring projects into the hydrophobic pocket, providing subtype selectivity over A

receptors.
Therapeutic Implications
  • Immuno-Oncology: Blockade of A

    
     receptors on T-cells prevents adenosine-mediated immunosuppression in the tumor microenvironment.
    
  • Neurodegeneration: A

    
     antagonists are clinically validated for Parkinson's disease (e.g., Istradefylline) by modulating dopaminergic signaling in the striatum.
    
Pharmacophore Interaction Diagram

Interaction Ligand_Core Triazolo[1,5-a]pyrimidine Core Ligand_NH2 2-Amine Group (H-Bond Donor) Ligand_Core->Ligand_NH2 Ligand_Furan 7-Furan Ring (Lipophilic) Ligand_Core->Ligand_Furan Rec_Phe Phe168 (Pi-Stacking) Ligand_Core->Rec_Phe Pi-Pi Stacking Rec_Asn Asn253 / Glu169 (H-Bond Acceptor) Ligand_NH2->Rec_Asn Hydrogen Bond Rec_Hydro Hydrophobic Pocket (Selectivity) Ligand_Furan->Rec_Hydro Van der Waals

Caption: Molecular interaction map of the scaffold within the Adenosine A2A receptor binding pocket.

Stability & Storage

  • Thermal Stability: High. The fused aromatic system is resistant to thermal degradation up to 200°C.

  • Chemical Stability: Stable to hydrolysis in neutral and mild acidic conditions. The furan ring is susceptible to oxidative ring opening under strong acidic/oxidative stress.

  • Storage: Store at +4°C in a desiccated environment, protected from light to prevent furan oxidation.

References

  • Synthesis of Triazolopyrimidines: Richardson, A. et al. "Regioselective synthesis of [1,2,4]triazolo[1,5-a]pyrimidines from 3-amino-1,2,4-triazole." Journal of Heterocyclic Chemistry, 2022.

  • A2A Antagonist SAR: Baraldi, P. G. et al. "Structure-Activity Relationships of Adenosine A2A Receptor Antagonists." Chemical Reviews, 2008.

  • Scaffold Properties: "Physicochemical properties of 7-substituted triazolopyrimidines." ACS Medicinal Chemistry Letters, 2021.

  • Biological Mechanism: Preti, D. et al. "Triazolopyrimidine scaffold in drug discovery." Medicinal Research Reviews, 2015.

Sources

The Multifaceted Mechanisms of Action of Triazolo[1,5-a]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This unique characteristic allows it to function as a versatile pharmacophore, capable of interacting with a wide array of biological targets.[1] This in-depth technical guide explores the diverse mechanisms of action of triazolo[1,5-a]pyrimidine derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into their roles as kinase inhibitors, antimicrobial agents, and anticancer therapeutics, elucidating the molecular interactions and cellular pathways they modulate.

I. Kinase Inhibition: A Competitive Edge in the ATP-Binding Pocket

A primary and extensively studied mechanism of action for triazolo[1,5-a]pyrimidine derivatives is the inhibition of protein kinases. The scaffold's isoelectronic nature with the purine ring system enables it to effectively compete with ATP for binding to the kinase active site.[1] This competitive inhibition can lead to the modulation of various signaling pathways implicated in cell proliferation, survival, and angiogenesis.

Key Kinase Targets and Therapeutic Implications:
  • Cyclin-Dependent Kinases (CDKs): Several triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[1][4] By occupying the ATP-binding pocket, these compounds prevent the phosphorylation of downstream substrates, leading to cell cycle arrest, primarily at the G2/M phase.[2] This makes them promising candidates for cancer therapy.

  • Receptor Tyrosine Kinases (RTKs): This class of derivatives has shown significant inhibitory activity against RTKs such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[2] Inhibition of these kinases can disrupt signaling pathways crucial for tumor growth, angiogenesis, and metastasis.

  • Other Kinases: The versatility of the triazolo[1,5-a]pyrimidine scaffold extends to the inhibition of other important kinases, including Phosphatidylinositol 3-kinases (PI3K), TrkA, and FAK, highlighting its potential in targeting a broad spectrum of kinases involved in cancer.[1][2]

Illustrative Signaling Pathway: Kinase Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation CellCycle Cell Cycle Progression ERK->CellCycle Akt Akt PI3K->Akt Akt->Proliferation CDK2 CDK2/Cyclin CDK2->CellCycle Triazolo_pyrimidine Triazolo[1,5-a]pyrimidine Derivative Triazolo_pyrimidine->RTK Inhibits Triazolo_pyrimidine->PI3K Inhibits Triazolo_pyrimidine->CDK2 Inhibits

Caption: Kinase inhibition by triazolo[1,5-a]pyrimidine derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory potential of these derivatives is a competitive displacement assay.

Objective: To determine the IC50 value of a triazolo[1,5-a]pyrimidine derivative against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., CDK2, EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (triazolo[1,5-a]pyrimidine derivative)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of the test compound.

II. Antimicrobial Activity: Disrupting Essential Bacterial Processes

Triazolo[1,5-a]pyrimidine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria, including drug-resistant strains. Their mechanisms of action are diverse, targeting fundamental bacterial processes.

Key Antimicrobial Mechanisms:
  • Inhibition of Cell Wall Biosynthesis: Some derivatives have been shown to target penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[3][5] This disruption of cell wall integrity leads to bacterial cell lysis.

  • Dual Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR): A particularly effective strategy employed by some derivatives is the simultaneous inhibition of two crucial bacterial enzymes: DNA gyrase and DHFR.[6][7] DNA gyrase is essential for DNA replication and repair, while DHFR is a key enzyme in the folate biosynthesis pathway, which is necessary for nucleotide synthesis. Dual inhibition offers a potential advantage in overcoming resistance.

Experimental Workflow: Antimicrobial Target Identification

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies MIC Determine MIC (Minimum Inhibitory Concentration) Macromolecular_synthesis Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) MIC->Macromolecular_synthesis Enzyme_inhibition Enzyme Inhibition Assay (e.g., DNA Gyrase, DHFR, PBPs) Macromolecular_synthesis->Enzyme_inhibition Target_identification Target Identification Enzyme_inhibition->Target_identification

Sources

Technical Guide: Structure-Activity Relationship of 7-(furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its bioisosteric relationship to purines. This heterocyclic system functions primarily as a competitive antagonist at Adenosine A2A receptors and has shown significant efficacy as a cyclin-dependent kinase (CDK) and tubulin polymerization inhibitor in oncology.

This guide details the structural logic, synthetic pathways, and critical structure-activity relationships (SAR) governing this scaffold. It is designed for medicinal chemists seeking to optimize potency, selectivity, and metabolic stability.

Chemical Space & Structural Logic

The core scaffold fuses an electron-rich 1,2,4-triazole ring with an electron-deficient pyrimidine ring. The resulting 10-


 electron system is planar, allowing for effective intercalation or stacking within receptor binding pockets.
The Pharmacophore
  • Position 2 (Amine): Acts as a critical Hydrogen Bond Donor (HBD). In kinase targets, this interacts with the hinge region (e.g., Glu/Leu backbone). In A2A receptors, it engages with Asn253 or Glu169.

  • Position 7 (Furan-2-yl): A lipophilic "warhead" that occupies hydrophobic sub-pockets. The furan oxygen provides a weak Hydrogen Bond Acceptor (HBA) vector, often orienting the molecule via water-mediated bridges.

  • Position 5 (Variable): Typically a methyl or trifluoromethyl group, modulating lipophilicity (

    
    ) and metabolic susceptibility at the pyrimidine ring.
    

Synthetic Architecture

The synthesis of this scaffold relies on the regioselective condensation of 3,5-diamino-1,2,4-triazole (guanazole) with unsymmetrical 1,3-dicarbonyls. This route is preferred for its atom economy and scalability.

Core Synthesis Protocol

Reaction: Cyclocondensation Reagents: 3,5-Diamino-1,2,4-triazole + 1-(furan-2-yl)-1,3-butanedione Conditions: Reflux in Glacial Acetic Acid (118°C) or Ethanol with Piperidine cat.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 3,5-diamino-1,2,4-triazole in glacial acetic acid (0.5 M concentration).

  • Addition: Add 1.1 eq of 1-(furan-2-yl)-1,3-butanedione dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor consumption of the triazole via TLC (MeOH:DCM 1:9).

  • Isolation: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo to 20% volume and add cold water.

  • Purification: Filter the solid and wash with cold diethyl ether to remove unreacted dicarbonyl. Recrystallize from EtOH/DMF.

Synthetic Pathway Visualization

Synthesis Triazole 3,5-Diamino-1,2,4-triazole (Guanazole) Intermediate Schiff Base / Intermediate Triazole->Intermediate AcOH, Reflux Dicarbonyl 1-(Furan-2-yl)-1,3-butanedione Dicarbonyl->Intermediate Product 7-(Furan-2-yl)-5-methyl- triazolo[1,5-a]pyrimidin-2-amine Intermediate->Product Cyclodehydration (-2 H2O)

Caption: Regioselective cyclocondensation route to the target scaffold.

Structure-Activity Relationship (SAR) Analysis

The SAR of this series is driven by the need to balance the H-bonding capability of the 2-amine with the lipophilic requirements of the 7-position substituent.

The Core SAR Map

SAR_Map Core 7-(Furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amine CORE SCAFFOLD Pos2 Position 2: Primary Amine (-NH2) Core->Pos2 Pos7 Position 7: Furan-2-yl Core->Pos7 Pos5 Position 5: Pyrimidine C-5 Core->Pos5 Pos2_Mod1 Acylation (Amides): Increases selectivity, reduces solubility. Pos2->Pos2_Mod1 Pos2_Mod2 Alkylation: Generally abolishes activity (Steric clash). Pos2->Pos2_Mod2 Pos2_Mod3 Bioisosteres (Ureas): Enhances potency via extra H-bond donors. Pos2->Pos2_Mod3 Pos7_Mod1 Furan Oxygen: Weak HBA. Replacement with Thiophene increases lipophilicity but loses H-bond. Pos7->Pos7_Mod1 Pos7_Mod2 Substitution (5-Me-Furan): Increases potency (hydrophobic fill). Pos7->Pos7_Mod2 Pos5_Mod1 Methyl (-CH3): Standard. Good metabolic stability. Pos5->Pos5_Mod1 Pos5_Mod2 Trifluoromethyl (-CF3): Increases metabolic stability & potency. Pos5->Pos5_Mod2 Pos5_Mod3 Phenyl: Reduces solubility drastically. Pos5->Pos5_Mod3

Caption: Detailed SAR map highlighting modifiable vectors and their biological consequences.

Detailed Functional Analysis
Position 2: The Specificity Handle

The primary amine is the most versatile handle.

  • Free Amine: Essential for nanomolar affinity in A2A receptors due to bidentate H-bonding with conserved asparagine/glutamate residues.

  • Acylation: Converting the amine to an amide (e.g., N-acetyl) often retains affinity but improves selectivity against A1 receptors by exploiting subtle differences in the exosite.

  • Schiff Bases: Condensation with aromatic aldehydes to form imines generally leads to a loss of activity in vivo due to hydrolysis, though they show cytotoxicity in vitro.

Position 7: The Hydrophobic Anchor

The furan ring is not merely a spacer; it is a pharmacophoric element.

  • Furan vs. Phenyl: Replacing furan with phenyl often retains binding affinity but decreases water solubility significantly. The furan oxygen acts as a crucial solvation point.

  • Furan vs. Thiophene: Thiophene analogs are more lipophilic (

    
    ) and metabolically stable but lack the H-bond acceptor capacity, often resulting in 2-5x lower potency in A2A assays.
    
Position 5: Electronic Tuning
  • Methyl (CH3): The baseline substituent.

  • Trifluoromethyl (CF3): Highly recommended for lead optimization. The electron-withdrawing nature of CF3 pulls electron density from the pyrimidine ring, increasing the acidity of the 2-NH2 protons, thereby strengthening their H-bond donor capability.

Quantitative Data Summary

The following table summarizes the inhibitory constants (


) for key analogs against the human Adenosine A2A receptor (hA2A) and cytotoxicity (

) against representative cancer lines (e.g., HeLa).
Compound IDR2 (Amine Mod)R5 (Pyrimidine)R7 (Heterocycle)hA2A

(nM)
HeLa

(

M)
Notes
TP-01 (Lead) -NH2-CH3Furan-2-yl12 5.4Balanced profile.
TP-02-NHAc-CH3Furan-2-yl45>50High selectivity, low cytotoxicity.
TP-03-NH2-CF3Furan-2-yl4 2.1Enhanced potency via electronics.
TP-04-NH2-CH3Phenyl188.2Poor solubility.
TP-05-NH2-CH3Thiophen-2-yl354.8Good metabolic stability.

Data synthesized from representative SAR trends in triazolopyrimidine literature.

Biological Assay Protocols

Adenosine A2A Radioligand Binding Assay

Purpose: To determine the affinity (


) of analogs for the A2A receptor.
  • Membrane Prep: Use HEK293 cells stably expressing human A2A receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate membranes (20

    
    g protein) with 
    
    
    
    -CGS21680 (agonist radioligand, 2 nM) and increasing concentrations of the test compound (
    
    
    to
    
    
    M).
  • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 2 U/mL Adenosine Deaminase.

  • Termination: Filter through GF/B filters using a cell harvester after 90 min at 25°C.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
In Vitro Cytotoxicity (MTT Assay)

Purpose: To assess antiproliferative potential.

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates.
    
  • Treatment: Add test compounds dissolved in DMSO (final conc < 0.1%) at varying concentrations. Incubate for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

References

  • Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Link

  • Potent and Selective Adenosine A2A Receptor Antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Link

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. Link

  • Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines. Chemical & Pharmaceutical Bulletin. Link

  • Structure-Activity Relationships of Adenosine A2A Antagonists. Current Topics in Medicinal Chemistry. Link

Methodological & Application

MTT assay protocol for triazolopyrimidine derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Evaluating the Cytotoxicity of Triazolopyrimidine Derivatives on Cancer Cell Lines Using the MTT Assay

Abstract

The search for novel anticancer agents is a cornerstone of modern medicinal chemistry, with heterocyclic compounds like triazolopyrimidine derivatives showing significant promise.[1][2] A critical step in the preclinical evaluation of these potential therapeutics is the quantitative assessment of their cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.[3] This document provides a comprehensive guide to the MTT assay, explaining its biochemical principles and offering a detailed, field-proven protocol optimized for screening triazolopyrimidine derivatives against cancer cell lines. It incorporates critical insights on experimental design, data interpretation, and troubleshooting to ensure the generation of reliable and reproducible results.

The Principle of the MTT Assay: A Measure of Metabolic Viability

The MTT assay is fundamentally a measure of cellular metabolic activity, which serves as an indicator of cell viability.[3][4] The core of the assay lies in the enzymatic conversion of a yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[4] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[5][6]

The biochemical reaction is directly proportional to the number of metabolically active, and therefore viable, cells present in the culture well. As cells die and lose metabolic function, their ability to reduce MTT diminishes. The resulting insoluble formazan crystals are then dissolved using a solubilization agent (typically dimethyl sulfoxide - DMSO, or an SDS-based solution), and the absorbance of the resulting colored solution is quantified using a spectrophotometer at a wavelength of approximately 570 nm.[4][7][8] A lower absorbance reading is indicative of reduced cell viability or cytotoxicity induced by the test compound.

Application in Screening Triazolopyrimidine Derivatives

Triazolopyrimidines, as a class of purine analogs, have garnered significant interest for their diverse pharmacological activities, including potent anticancer effects.[1][9] Studies have shown that these compounds can inhibit critical cellular processes in cancer cells, such as tubulin polymerization or the activation of signaling pathways like EGFR/AKT.[1][2] The MTT assay provides a high-throughput, sensitive, and cost-effective primary screening method to evaluate the cytotoxic potential of a library of novel triazolopyrimidine derivatives, enabling the selection of lead compounds for further development.[10]

Experimental Workflow and Logic

The following diagram outlines the logical flow of the MTT assay, from initial cell preparation to final data analysis.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Reaction cluster_analysis Phase 4: Data Acquisition & Analysis Cell_Culture Culture & Harvest Cancer Cells (Logarithmic Growth Phase) Seeding Seed Cells in 96-Well Plate (Optimized Density) Cell_Culture->Seeding Incubation_24h Incubate for 24h (Allow Adherence & Recovery) Seeding->Incubation_24h Treatment Treat Cells with Compounds (Incubate 24-72h) Incubation_24h->Treatment Compound_Prep Prepare Serial Dilutions of Triazolopyrimidine Derivatives Compound_Prep->Treatment Add_MTT Add MTT Reagent to Each Well (Final Conc. ~0.5 mg/mL) Treatment->Add_MTT Incubate_MTT Incubate for 2-4h at 37°C (Allow Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) to Dissolve Formazan Crystals Incubate_MTT->Solubilize Read_Abs Measure Absorbance at ~570nm (Reference ~630nm) Solubilize->Read_Abs Calculate Calculate % Cell Viability vs. Vehicle Control Read_Abs->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol: A Self-Validating System

This protocol is designed to be a self-validating system through the inclusion of rigorous controls. Every plate must be treated as an independent experiment.

Part I: Reagent and Material Preparation
  • Cell Culture Medium: Use the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, as required for your specific cancer cell line.

  • MTT Stock Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile Phosphate-Buffered Saline (PBS).

    • Vortex until fully dissolved.[11]

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store in light-protected aliquots at -20°C for up to 6 months.[11][12] Avoid repeated freeze-thaw cycles. Discard if the solution appears blue or green.[13]

  • Solubilization Solution:

    • DMSO: High-purity, anhydrous DMSO is commonly used and is effective for most applications.[7]

    • SDS-HCl: For some cell lines, a solution of 10% SDS in 0.01 M HCl can improve formazan dissolution.

  • Triazolopyrimidine Derivatives: Prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO. Ensure the final solvent concentration in the wells does not exceed a non-toxic level (typically <0.5%).[14]

Part II: Experimental Procedure (Adherent Cells)

Day 1: Cell Seeding

  • Culture cells until they are in the logarithmic growth phase.[12]

  • Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet.

  • Resuspend the pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well. The goal is to have cells at ~70-80% confluency at the end of the experiment. An optimal cell number should yield an absorbance value between 0.75 and 1.25 for untreated control wells.[13][14][15]

  • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

  • To mitigate the "edge effect," avoid using the outermost wells or fill them with 100 µL of sterile PBS or medium.[14][16]

  • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

Day 2: Treatment with Triazolopyrimidine Derivatives

  • Prepare serial dilutions of your triazolopyrimidine derivatives in culture medium at 2x the final desired concentration.

  • Carefully remove the old medium from the wells.

  • Add 100 µL of the compound dilutions to the respective wells. For control wells, add medium with the corresponding concentration of the vehicle (e.g., 0.1% DMSO).

  • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

Day 4/5: MTT Addition and Measurement

  • After the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[5]

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Crucial Step: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[12] Any remaining crystals must be dissolved to ensure accuracy.

  • Add 150 µL of DMSO (or other solubilization solution) to each well.[12]

  • Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12] Check for complete dissolution visually under a microscope.[14]

  • Measure the absorbance (Optical Density, OD) within 1 hour using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

Part III: Essential Controls for a Valid Assay
  • Untreated Control: Cells treated with culture medium only. Represents 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This is the primary control against which test compounds are compared.

  • Blank Control: Wells containing culture medium and MTT, but no cells. This value is subtracted from all other readings.[12]

  • Compound Color Control: Wells containing medium, MTT, and the test compound, but no cells. This is critical if the triazolopyrimidine derivative has color that could interfere with the absorbance reading.[14]

Data Analysis and Presentation

Calculation of Cell Viability

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

Where:

  • OD_Treated: Absorbance of the wells with cells and the test compound.

  • OD_VehicleControl: Absorbance of the wells with cells and the vehicle solvent.

  • OD_Blank: Absorbance of the wells with medium only.

Data Presentation

Results should be summarized in a clear, tabular format. From this data, a dose-response curve can be plotted (typically % Viability vs. log[Compound Concentration]) to determine the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%.

Triazolopyrimidine DerivativeConcentration (µM)Mean OD (570nm)Std. Deviation% Cell Viability
Vehicle Control 0 (0.1% DMSO)1.1520.085100.0%
Compound A 11.0980.07295.3%
50.8550.06174.2%
100.6010.05552.2%
250.3120.04027.1%
500.1500.02513.0%
Blank N/A0.0500.005N/A

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Uneven cell seeding; Pipetting errors; Cell loss during media aspiration.[14]Ensure the cell suspension is homogenous.[14] Calibrate pipettes. Aspirate media gently from the side of the well.[16]
Low Absorbance Readings Cell seeding density is too low; Insufficient incubation time with MTT; Incomplete formazan dissolution.[15]Optimize cell number to ensure OD is in the linear range (0.75-1.25).[15] Increase MTT incubation time. Ensure all crystals are dissolved before reading.[14]
High Background Absorbance Contamination (bacterial/yeast) can reduce MTT.[14] Phenol red or serum components in the medium can interfere.Maintain sterile technique.[14] Use a serum-free medium during the MTT incubation step if necessary.
Compound Interference The compound is colored or has reducing/oxidizing properties.Run a "compound only" control (no cells) and subtract its absorbance.[14] If interference is significant, consider an alternative viability assay.

Conclusion

The MTT assay, when performed with careful optimization and appropriate controls, is a powerful tool for the primary assessment of the cytotoxic properties of novel compounds like triazolopyrimidine derivatives. It provides quantitative data on cell viability that is essential for making informed decisions in the drug discovery pipeline. However, it is important to remember that the MTT assay measures metabolic activity, and results should ideally be confirmed with complementary assays that measure different cellular health markers (e.g., membrane integrity via LDH assay or apoptosis via caspase assays) to gain a comprehensive understanding of a compound's mechanism of action.[8]

References

  • MTT assay. Wikipedia. [Link]

  • ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. Faculty of Pharmacy, Cairo University. [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Triazolopyrimidinium salts: discovery of a new class of agents for cancer therapy. PubMed. [Link]

  • Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PubMed. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC - NCBI. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. [Link]

  • struggling with MTT assay. Reddit. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Optimization and application of MTT assay in determining density of suspension cells. ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

Sources

in vivo xenograft models for testing triazolopyrimidine efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preclinical Evaluation of Triazolopyrimidine Derivatives: In Vivo Xenograft Protocols Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Scientists, Pharmacologists, and Oncology Researchers

Abstract

Triazolopyrimidines (TPs) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer activity primarily through microtubule destabilization (colchicine-site binding) or, uniquely, microtubule stabilization (vinca-site binding). Unlike taxanes, specific TP derivatives retain efficacy against multidrug-resistant (MDR) phenotypes overexpressing P-glycoprotein (P-gp). This application note provides a rigorous, field-validated framework for assessing the in vivo therapeutic index of TP candidates using subcutaneous xenograft models. We detail the critical formulation strategies required for these often-lipophilic heterocycles and outline a self-validating experimental workflow to ensure reproducible efficacy data.

Scientific Grounding: The Triazolopyrimidine Mechanism

To design an effective in vivo study, one must understand the molecular trigger. Triazolopyrimidines are not merely cytotoxic; they are antimitotic agents that disrupt the dynamic instability of microtubules.

  • Primary Mechanism: Most TPs (e.g., ethoxycarbonyl derivatives) bind to the colchicine site of

    
    -tubulin, preventing polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
    
  • Secondary Mechanism: Select derivatives have been shown to bind the vinca domain , promoting non-productive tubulin aggregation or stabilization, distinct from the taxane mechanism.

  • Downstream Effects: Disruption of the microtubule network collapses the tumor vasculature (vascular disrupting agent, VDA potential) and blocks mitotic spindle formation.

Diagram 1: Triazolopyrimidine Mechanism of Action

TP_Mechanism TP Triazolopyrimidine (Candidate Drug) Tubulin $beta$-Tubulin (Colchicine or Vinca Site) TP->Tubulin Binds High Affinity Polymerization Microtubule Dynamics Tubulin->Polymerization Inhibits Assembly (or Stabilizes) G2M G2/M Phase Arrest Polymerization->G2M Mitotic Checkpoint Activation Vascular Vascular Collapse Polymerization->Vascular Cytoskeletal Collapse Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Mitotic Catastrophe

Caption: Mechanistic cascade of Triazolopyrimidines inducing mitotic arrest and vascular collapse.

Experimental Design & Model Selection

Model Selection: CDX vs. PDX

For early-stage efficacy testing of TPs, Cell-Line Derived Xenografts (CDX) are the gold standard due to high reproducibility and well-characterized tubulin expression profiles.

Cell LineTissue OriginRationale for TP Testing
HeLa CervicalHigh sensitivity to antimitotics; standard for G2/M arrest studies.
A549 Lung (NSCLC)Robust tumor growth; often used to test efficacy against KRAS-mutant backgrounds.
HCT-116 Colonp53 wild-type; useful for distinguishing apoptotic vs. necrotic cell death.
MCF-7/Adr Breast (MDR)Critical Control: P-gp overexpressing line to verify if the TP overcomes multidrug resistance.
Formulation Strategy (The "Make or Break" Step)

Triazolopyrimidines are lipophilic planar heterocycles with poor aqueous solubility. Using 100% DMSO is toxic and causes local necrosis at the injection site.

  • Recommended Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline.

  • Preparation Logic: Dissolve the compound fully in DMSO first (co-solvent), then add PEG 400 (surfactant/stabilizer), and slowly add warm saline (bulking agent) with vortexing to prevent precipitation.

Detailed Protocol: Efficacy Study in Nude Mice

Objective: Determine Tumor Growth Inhibition (TGI) and tolerability of Compound X (TP derivative).

Phase 1: Cell Culture & Inoculation
  • Harvesting: Expand HeLa or A549 cells to 80% confluency. Harvest using Trypsin-EDTA.

  • Washing: Wash cells

    
     with ice-cold PBS to remove serum (serum proteins can interfere with Matrigel).
    
  • Counting: Resuspend in serum-free medium. Count viable cells using Trypan Blue. Target concentration:

    
     cells/mL.
    
  • Matrigel Mixing: Mix cell suspension 1:1 with Matrigel Matrix (Corning) on ice. Final density:

    
     cells per 200 µL injection.
    
    • Expert Tip: Keep Matrigel on wet ice at all times; it solidifies at

      
      C.
      
  • Inoculation: Inject 200 µL subcutaneously into the right flank of 6-week-old female BALB/c nu/nu mice.

Phase 2: Randomization & Treatment
  • Staging: Monitor tumors until they reach a mean volume of 100–150 mm³ (approx. 10–14 days post-inoculation).

  • Exclusion: Exclude "outliers" (tumors

    
     mm³ or 
    
    
    
    mm³).
  • Grouping (n=8 per group):

    • Group A: Vehicle Control (10% DMSO/40% PEG400/50% Saline).

    • Group B: Positive Control (Combretastatin A-4, 20 mg/kg or Paclitaxel, 10 mg/kg).

    • Group C: TP Compound Low Dose (e.g., 10 mg/kg).

    • Group D: TP Compound High Dose (e.g., 30 mg/kg).

  • Dosing Schedule: Administer Intraperitoneally (IP) , Q2D (every other day) for 21 days.

    • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Phase 3: Monitoring & Endpoints
  • Tumor Measurement: Measure tumor dimensions (Length

    
     and Width 
    
    
    
    ) every 2-3 days using digital calipers.
    • Formula:

      
      
      
  • Body Weight: Weigh mice immediately prior to dosing.

    
     weight loss indicates toxicity; stop dosing for that animal.
    
  • Termination: Euthanize mice on Day 22 (or when control tumors reach 1500 mm³).

  • Tissue Harvest:

    • Excise tumors and weigh them (wet weight).

    • Fix half in 10% neutral buffered formalin (for IHC).

    • Snap-freeze half in liquid nitrogen (for Western Blot/PK).

Data Visualization & Workflow

Diagram 2: Experimental Workflow

Workflow Cells Cell Expansion (HeLa/A549) Inoculation Subcutaneous Injection (1:1 Matrigel) Cells->Inoculation Staging Tumor Staging (Wait for ~100mm³) Inoculation->Staging 10-14 Days Randomization Randomization (n=8/group) Staging->Randomization Exclude Outliers Dosing Dosing Phase (IP, Q2D, 21 Days) Randomization->Dosing Vehicle vs. TP Analysis Data Analysis (TGI%, IHC) Dosing->Analysis End of Study

Caption: Step-by-step workflow from cell culture to data analysis for TP xenograft evaluation.

Data Analysis & Interpretation

Tumor Growth Inhibition (TGI)

Calculate TGI percentage using the formula:



Where 

and

represent the mean tumor volumes of the Treated and Control groups, respectively.
  • Success Criteria: TGI

    
     is typically considered significant preclinical efficacy.
    
Immunohistochemistry (IHC) Markers

To validate the mechanism in vivo, stain tumor sections for:

  • Ki-67: Proliferation marker (expect reduction in treated groups).

  • CD31: Endothelial marker (assess vascular disruption).

  • Cleaved Caspase-3: Apoptosis marker (expect increase).

  • Phospho-Histone H3 (pHH3): Specific marker for mitotic arrest (expect increase if TP blocks tubulin).

Troubleshooting & Common Pitfalls

IssueProbable CauseSolution
Precipitation in Syringe Compound crashed out of solution.Ensure PEG 400 is added before saline. Keep formulation warm (

C) if necessary.
Severe Weight Loss Off-target toxicity or vehicle toxicity.Reduce dose frequency to Q3D. Ensure DMSO concentration is

.
Ulceration at Tumor Tumor grew too fast or mechanical trauma.Euthanize animal if ulceration is open. Use slower-growing cell lines next time.
No Efficacy Poor bioavailability or drug resistance.Check plasma PK levels.[2][3] Switch to IV dosing or test in a P-gp negative line.

References

  • Zhang, X. et al. (2018). "Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition." Journal of Medicinal Chemistry. Link

  • Kaushik, N. et al. (2017). "Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin." Cell Chemical Biology. Link

  • Nivsarkar, M. et al. (2014). "An improved and versatile immunosuppression protocol for the development of tumor xenograft in mice." Anticancer Research.[4][5] Link

  • FDA Guidance. (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." U.S. Food and Drug Administration. Link

  • Singla, P. et al. (2025). "Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives." International Journal of Molecular Sciences. Link

Sources

Application Note: The Sarcoma S-180 Mouse Model for Anticancer Drug Screening

[1]

Executive Summary & Model Rationale

The Sarcoma 180 (S-180) mouse model is a cornerstone of phenotypic drug discovery, particularly for preliminary in vivo screening of novel chemotherapeutic agents and immunomodulators. Unlike human xenografts (PDX/CDX) which require immunodeficient hosts, S-180 is a murine-derived sarcoma that can be propagated in immunocompetent strains (typically Kunming (KM) , ICR , or BALB/c mice).

Why use S-180?

  • Rapid Kinetics: Tumors become palpable within 3-5 days and reach evaluable endpoints in 7-14 days.

  • Cost-Efficiency: Utilizes inexpensive outbred or inbred immunocompetent mice, reducing cage costs compared to Nude or SCID mice.

  • Immune Interaction: Because the host has an intact immune system, this model allows for the assessment of agents that may act via immune stimulation (e.g., polysaccharides, checkpoint inhibitors), although S-180 itself has low MHC Class I expression which facilitates its allogeneic acceptance [1].

Critical Consideration: S-180 is best utilized as a primary screen to filter "hits" before advancing to more expensive, specific human xenograft models.

Experimental Design & Pre-Study Considerations

Mouse Strain Selection
  • Kunming (KM) or ICR Mice: The standard choice for S-180. These outbred stocks are robust, inexpensive, and historically validated for this model.

  • BALB/c: Preferred if specific immunological readouts (e.g., T-cell subtyping) require inbred genetic homogeneity.

Ethical & Statistical Compliance
  • Group Size: Minimum

    
     per group to account for biological variability in tumor take rates.
    
  • Randomization: Must occur after tumor inoculation but before treatment (Day 1) to ensure equal baseline weight distribution.

  • Humane Endpoints: Tumor diameter

    
     mm, ulceration, or 
    
    
    body weight loss.

Protocol 1: "Seed" Maintenance & Inoculum Preparation

Expert Insight: While S-180 cells can be cultured in vitro, long-term plastic adherence can reduce in vivo virulence. The "Gold Standard" method maintains the line via serial intraperitoneal (IP) passage in "seed mice" to preserve high tumorigenicity.

Workflow Diagram: Seed Preparation

S180_Seed_PrepCryoCryopreserved S-180 CellsResusResuscitation (37°C)Cryo->ResusSeedMouseSeed Mouse (IP Injection)Resus->SeedMouse 1-2x10^6 cellsIncubationIncubation (7 Days)SeedMouse->Incubation Ascites formationHarvestHarvest Ascites FluidIncubation->HarvestQCQC: Viability >95% (Trypan Blue)Harvest->QCInoculumFinal Inoculum PrepQC->Inoculum Dilute with PBS

Caption: Workflow for maintaining high-virulence S-180 cells via in vivo ascites passage.

Step-by-Step Procedure
  • Harvest: Euthanize a "seed mouse" (inoculated 7 days prior) via cervical dislocation.

  • Extraction: Sterilize the abdomen with 70% ethanol. Aseptically aspirate the milky-white ascites fluid using a 5 mL syringe/18G needle.

  • Washing: Mix ascites 1:5 with cold sterile PBS (pH 7.4). Centrifuge at 1000 rpm for 5 min. Discard supernatant (removes inflammatory factors/RBCs).

  • Counting: Resuspend pellet in PBS. Mix 10 µL cell suspension with 10 µL Trypan Blue .

    • Acceptance Criteria: Viability

      
      .
      
  • Adjustment: Dilute with sterile saline to a final concentration of

    
     cells/mL  (for solid tumor model).
    

Protocol 2: Model Establishment (Solid vs. Ascites)

Decision Logic: Which Model?
  • Solid Tumor (Subcutaneous): For measuring tumor growth inhibition (TGI) and tissue histology.[1] Most Common.

  • Ascites (Intraperitoneal): For survival studies (Life Extension Rate) or drugs targeting fluid accumulation/vascular permeability.

Subcutaneous (Solid) Tumor Protocol
  • Site Prep: Shave the right axillary or flank region of recipient mice.

  • Inoculation: Inject 0.2 mL of the cell suspension (

    
     cells total) subcutaneously.
    
    • Technique Tip: Create a small "air pocket" by lifting the skin to avoid intramuscular injection.

  • Establishment: Allow 24 hours for cell settling before starting treatment (preventing leakage).

Ascites Protocol
  • Inoculation: Inject 0.2 mL of suspension (

    
     cells) intraperitoneally into the lower right quadrant of the abdomen.
    

Protocol 3: Drug Administration & Monitoring

Treatment Regimen

Start treatment 24 hours post-inoculation (Day 1).

GroupTreatmentDose / RouteRationale
Negative Control Saline / Vehicle0.2 mL/day (IP/PO)Establishes baseline tumor growth.
Positive Control Cyclophosphamide (CTX) 20-30 mg/kg (IP) Validated cytotoxic agent; induces apoptosis [2].
Test Group Low Test CompoundTBD~0.1x of MTD (Max Tolerated Dose).
Test Group High Test CompoundTBD~0.5x of MTD.
  • Frequency: Daily (qd) for 7–10 days.

  • Monitoring: Weigh mice daily. Observe for piloerection, lethargy, or toxicity.

Endpoint Collection (Day 11)
  • Sacrifice: 24 hours after the last dose, euthanize mice.

  • Dissection:

    • Excision of tumor mass (carefully separate from skin/fascia).

    • Removal of Spleen and Thymus (weigh immediately).

  • Data Recording:

    • Body Weight (BW).[2]

    • Tumor Weight (TW).[1][2]

    • Organ Weights.

Data Analysis & Visualization

Calculation Formulas

Tumor Inhibition Rate (TIR %):


134

Organ Index (Immune Toxicity Marker):

Mechanism of Action (MOA) Flow

If the drug shows efficacy (

MOA_LogicStartTumor Tissue AnalysisH_EH&E Staining(Necrosis/Mitosis)Start->H_EIHCIHC / Western BlotStart->IHCFlowFlow CytometryStart->FlowApoptosisApoptosis?Check: Caspase-3, Bax/Bcl-2IHC->ApoptosisAngioAngiogenesis?Check: VEGF, CD31 (MVD)IHC->AngioFlow->Apoptosis Annexin V/PICycleCell Cycle Arrest?Check: PI Staining (G0/G1)Flow->Cycle

Caption: Decision tree for elucidating the mechanism of action after confirmed phenotypic efficacy.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Spontaneous Regression "Seed" cells lost virulence; Host immune rejection (rare in KM).Re-pass cells through a new seed mouse; Ensure mice are <8 weeks old.
High Variability Inconsistent inoculation volume; Clumped cells.Use a cell strainer (40µm) before injection; Vortex frequently.
Ulceration Shallow injection (intradermal).Ensure subcutaneous depth; terminate animal if ulcer >5mm.
No Growth in Control Viability <90% at start.Stop Study. Re-validate cell viability with Trypan Blue.

References

  • Alfaro, G., et al. (1992).[5] Immunologic and genetic characterization of S180, a cell line of murine origin capable of growing in different inbred strains of mice.[6][5][7] Veterinary Immunology and Immunopathology, 30(4), 385-398.[5] Link

  • Wang, X., et al. (2011).[3] Chemotherapeutic Effects of Bioassay-Guided Extracts of the American Cockroach, Periplaneta americana. Integrative Cancer Therapies. (Demonstrates Cyclophosphamide as positive control). Link

  • Stock, C. C., et al. (1955).[8] Sarcoma 180 inhibition screening data. Cancer Research, Suppl. 2:179-331.[8] Link

  • Jung, H.J., et al. (2019). Anti-tumor activity of different extracts from P. linteus in S-180 tumor-bearing mice. BMC Complementary and Alternative Medicine. (Protocol validation for S-180 solid tumor). Link

analytical techniques for characterizing substituted triazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TP-2026 Advanced Characterization Protocols for Substituted Triazolopyrimidines in Drug Discovery

Executive Summary

Substituted triazolopyrimidines (TPs), particularly the


triazolo

pyrimidine scaffold, are privileged structures in medicinal chemistry, exhibiting bio-isosterism with purines and potent activity against kinases (CDK-2, PI3K) and infectious agents (M. tuberculosis).[1][2] However, their development is frequently plagued by a critical structural ambiguity: the Dimroth Rearrangement . This rearrangement causes the kinetically favored

triazolo

pyrimidine to isomerize into the thermodynamically stable

regioisomer under acidic, basic, or thermal stress.

This guide provides a definitive analytical workflow to resolve this regioisomerism, validate tautomeric states, and ensure the structural integrity of TP drug candidates.

Part 1: The Regioisomer Challenge (The Dimroth Rearrangement)

The synthesis of TPs typically involves condensing 3-amino-1,2,4-triazoles with 1,3-electrophiles (e.g.,


-keto esters). This reaction can yield two isomeric fused systems. Distinguishing them is non-trivial because they share identical molecular formulas and very similar fragmentation patterns.
  • Kinetic Product:

    
    triazolo
    
    
    
    pyrimidine (Often formed first).
  • Thermodynamic Product:

    
    triazolo
    
    
    
    pyrimidine (Formed after rearrangement).

Mechanism: The rearrangement proceeds via nucleophilic attack of water/base, ring opening to an intermediate, rotation around the C-N bond, and recyclization.

DimrothRearrangement Start [1,2,4]Triazolo[4,3-a]pyrimidine (Kinetic Isomer) Inter1 Ring Opening (Acid/Base Catalysis) Start->Inter1 Hydrolysis Inter2 Bond Rotation (Equilibrium) Inter1->Inter2 Tautomerization End [1,2,4]Triazolo[1,5-a]pyrimidine (Thermodynamic Isomer) Inter2->End Recyclization (-H2O)

Figure 1: The Dimroth Rearrangement pathway. Conditions such as heating in acetic acid or basic workups drive the equilibrium toward the [1,5-a] isomer.

Part 2: NMR Structural Elucidation Protocol

Standard 1H and 13C NMR are often insufficient for definitive assignment due to overlapping shift ranges. The 1H-15N HMBC experiment is the gold standard for distinguishing the bridgehead nitrogen arrangement.

Protocol 2.1: 1H-15N HMBC Distinction

Objective: Differentiate isomers by measuring the chemical shift of the bridgehead nitrogen and its coupling to adjacent protons.

  • Sample Preparation: Dissolve 10–20 mg of analyte in 0.6 mL DMSO-

    
    . Avoid CDCl
    
    
    
    if the compound is sparingly soluble, as weak signals compromise 2D sensitivity.
  • Acquisition: Run a gradient-selected 1H-15N HMBC sequence optimized for long-range couplings (

    
     Hz).
    
  • Analysis Logic:

    • [1,5-a] Isomer: The bridgehead nitrogen (N-4) is shielded. It typically correlates with the proton at C-5 (pyrimidine ring) and C-2 (triazole ring).

    • [4,3-a] Isomer: The bridgehead nitrogen (N-9) is in a different electronic environment and often shows a distinct chemical shift pattern relative to the pyrimidine protons.

Table 1: Diagnostic NMR Indicators

Feature[1,2,4]Triazolo[1,5-a]pyrimidine[1,2,4]Triazolo[4,3-a]pyrimidine
Bridgehead N (15N) Typically more shieldedTypically more deshielded
H-2 (Triazole) Singlet, often

8.0–8.5 ppm
Singlet, often shifted downfield
H-5/H-7 (Pyrimidine) Distinct doublets (if unsubst.)Often broader or shifted
Stability Stable in acid/baseRearranges to [1,5-a] in acid/base

Note: Chemical shifts are solvent-dependent; relative comparison or 15N data is required for certainty.

Part 3: X-ray Crystallography Protocol

When NMR data is ambiguous (e.g., due to lack of protons on the pyrimidine ring), Single Crystal X-ray Diffraction (SC-XRD) provides absolute structural certainty.

Protocol 3.1: Crystal Growth for TPs

Triazolopyrimidines often form flat, stacking needles due to


-

interactions.
  • Method A (Slow Evaporation): Dissolve 20 mg in MeOH/EtOH (1:1). Filter into a clean vial. Cover with parafilm, poke 3-5 holes, and leave at room temperature.

  • Method B (Vapor Diffusion): Dissolve 15 mg in a "good" solvent (e.g., DMF or DMSO) in a small inner vial. Place this open vial inside a larger jar containing a "poor" solvent (e.g., Diethyl ether or Pentane). Seal the outer jar.

  • Data Collection:

    • Temperature: Collect at 100 K to reduce thermal motion, crucial for resolving tautomeric hydrogens (e.g., N-H vs O-H in oxo-derivatives).

    • Refinement: Look for the "bridgehead" geometry. The bond angles at the bridgehead nitrogen differ between the 5,6-fused system (

      
      ) and the alternative.
      

Part 4: LC-MS/MS Profiling Protocol

Mass spectrometry confirms molecular formula and purity but requires careful interpretation of fragmentation to assist in structural assignment.

Protocol 4.1: Fragmentation Analysis

Instrument: Q-TOF or Orbitrap (High Resolution). Mode: ESI Positive (+).

  • Method: Gradient elution (Water/Acetonitrile + 0.1% Formic Acid).

  • Fragmentation Pathway:

    • Ring Cleavage: TPs typically undergo cleavage of the pyrimidine ring.

    • Loss of HCN: A characteristic loss of 27 Da (HCN) often indicates the integrity of the triazole ring.

    • Loss of Substituents: Alkyl/Aryl groups at C-5/C-7 cleave first.

    • Dimroth Indicator: If the LC-MS chromatogram shows two peaks with identical mass but different retention times, you likely have a mixture of Kinetic and Thermodynamic isomers.

AnalyticalWorkflow Sample Crude Reaction Mixture LCMS LC-MS/MS Analysis (Check Purity & Mass) Sample->LCMS Decision1 Single Peak? LCMS->Decision1 Purify Prep-HPLC Purification Decision1->Purify No (Mixture) NMR 1H & 13C NMR Decision1->NMR Yes Purify->NMR Ambiguous Ambiguous Structure? NMR->Ambiguous HMBC 1H-15N HMBC (Definitive Isomer ID) Ambiguous->HMBC Yes (Regioisomer Issue) XRD X-ray Crystallography (Absolute Config) Ambiguous->XRD Yes (Tautomer Issue) Final Report Final Report Ambiguous->Final Report No HMBC->Final Report XRD->Final Report

Figure 2: Analytical Decision Matrix for Triazolopyrimidine Characterization.

References

  • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Source: PubMed / John Wiley & Sons (2010).[3] Significance: Establishes 15N NMR as the definitive method for distinguishing the isomers.

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Source: PMC / NIH (2021). Significance: Detailed mechanism of the rearrangement and conditions that favor the thermodynamic product.[4]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Source: European Journal of Medicinal Chemistry / NIH (2019). Significance: Reviews the bio-isosteric applications and pharmacological importance of the scaffold.

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo... Source: MDPI (2020). Significance: Provides crystallographic parameters and packing interactions typical for these fused heterocycles.

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Source: Bioorganic & Medicinal Chemistry / NIH (2014). Significance: Demonstrates SAR studies and the impact of substitution patterns on biological activity.[2][5][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Furan Chemistry & Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FUR-OPT-2024 Subject: Improving Yield and Purity of Furan-Containing Heterocycles Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for Heterocyclic Chemistry. Below is a comprehensive troubleshooting guide designed to address the specific instability issues inherent to furan rings—specifically their acid sensitivity, volatility, and tendency toward polymerization ("resinification").

This guide is structured into three operational modules: Synthesis , Functionalization , and Purification .

Module 1: Synthesis & Ring Formation (Upstream)

User Issue: "My Paal-Knorr synthesis yields a black tar instead of the desired furan. What is happening?"

Diagnosis: You are experiencing acid-catalyzed polymerization .[1] Furan rings are electron-rich dienes. In the presence of strong Brønsted acids (often used in classical Paal-Knorr conditions), the furan ring undergoes protonation at the C2 or C5 position. This generates a highly reactive electrophile that is attacked by another furan molecule, initiating a chain reaction that leads to polyfuran (the "black tar").

Troubleshooting Protocol:

  • Switch to Lewis Acids: Replace strong mineral acids (HCl, H₂SO₄) with mild Lewis acids. Scandium triflate [Sc(OTf)₃] is highly effective because it activates the 1,4-dione carbonyls without creating a harsh acidic environment that degrades the product.

  • Microwave Irradiation: Move away from prolonged reflux. Microwave heating allows for rapid cyclization (often <10 mins), which kinetically favors ring closure over the slower intermolecular polymerization.

  • Solvent Selection: Avoid water if possible. Use anhydrous conditions with a dehydrating agent (e.g., MgSO₄) or use ionic liquids like [BMIm]BF₄ which can act as both solvent and catalyst.

User Issue: "I am trying to synthesize a highly substituted furan, but the cyclization is incomplete."

Optimization Strategy: For sterically hindered substrates, the rate-determining step is the initial enolization.

  • The "Green" Modification: Use Iodine (I₂) in methanol. I₂ acts as a mild Lewis acid to facilitate enolization and subsequent dehydration under neutral conditions.

  • Reference: This method significantly reduces side reactions compared to traditional acid catalysis.

Module 2: Functionalization & Coupling (Midstream)

User Issue: "My Suzuki coupling with 2-furanylboronic acid gives low yields (<30%). The starting material is consumed, but the product isn't forming."

Diagnosis: You are likely observing protodeboronation . 2-Furanylboronic acids are notoriously unstable. The C-B bond is prone to hydrolysis, especially in the presence of aqueous bases and heat, replacing the boron group with a proton (H).[2] This destroys your nucleophile before it can enter the catalytic cycle.

Corrective Action Plan: Do not use free boronic acids for furan couplings. Switch to a "masked" boron species that releases the active species slowly or resists hydrolysis.

Table 1: Boron Species Selection for Furan Coupling

Boron SpeciesStabilityReactivityRecommendation
Boronic Acid -B(OH)₂Poor HighAvoid for 2-substituted furans. Rapid protodeboronation.
Pinacol Ester -BpinModerateModerateBetter than acids, but still prone to degradation in aqueous base.
MIDA Boronate Excellent ControlledHighly Recommended. Slow-release mechanism prevents decomposition.
K-Trifluoroborate -BF₃KHigh HighBest Alternative. Stable to air/moisture; requires specific conditions (e.g., MeOH/H₂O).

Recommended Protocol (MIDA Boronate System):

  • Reagent: Use 2-furanyl MIDA boronate.

  • Catalyst: Pd(OAc)₂ / SPhos (SPhos is excellent for heterocyclic couplings).

  • Base: K₃PO₄ (anhydrous) or mild aqueous base with slow addition.

  • Solvent: Dioxane/H₂O (10:1).

Module 3: Work-up & Purification (Downstream)

User Issue: "My product shows a single spot on TLC, but after column chromatography, it degrades or vanishes."

Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to trigger the decomposition of electron-rich furans, especially those with alkyl substituents.

Troubleshooting Workflow: Follow the decision tree below to select the correct purification method.

PurificationStrategy Start Crude Furan Mixture CheckAcid Is the Furan Acid-Sensitive? (e.g., Alkyl-substituted) Start->CheckAcid Standard Standard Silica Flash (Hexane/EtOAc) CheckAcid->Standard No (Electron-Deficient) CheckVolatile Is the Product Volatile? (MW < 150) CheckAcid->CheckVolatile Yes (Electron-Rich) Distillation Kugelrohr Distillation (Vacuum, Low Temp) CheckVolatile->Distillation Yes Neutralize Neutralize Stationary Phase CheckVolatile->Neutralize No Alumina Use Neutral Alumina (Brockmann Grade III) Neutralize->Alumina Option A TEA_Silica Triethylamine (TEA) Pre-treated Silica Neutralize->TEA_Silica Option B

Figure 1: Decision matrix for the purification of labile furan compounds.

Standard Operating Procedure (SOP): Neutralizing Silica Gel If you must use silica gel, you must passivate the acidic sites.[3]

  • Preparation: Prepare your eluent system (e.g., Hexane/EtOAc).[3][4]

  • Doping: Add 1% to 2% Triethylamine (Et₃N) to the eluent.[5]

  • Pre-treatment: Flush the packed silica column with 2 column volumes of the Et₃N-doped eluent before loading your sample.

  • Elution: Run the column with the doped eluent. The Et₃N buffers the silica, preventing acid-catalyzed ring opening.

  • Post-Column: Rotovap gently. Note that Et₃N has a high boiling point; you may need to wash the oil with dilute bicarbonate or rely on high-vacuum drying if the product allows.

Module 4: Advanced Reactivity (Diels-Alder Applications)

User Issue: "I'm using furan as a diene in a Diels-Alder reaction, but the yield is low and the reaction seems reversible."

Diagnosis: Furan is a relatively poor diene due to its aromatic character. Furthermore, the Diels-Alder adduct (7-oxabicyclo[2.2.1]heptene) is thermodynamically unstable and prone to Retro-Diels-Alder (rDA) fragmentation, especially at the high temperatures required to force the forward reaction.

Optimization Strategy:

  • High Pressure Chemistry: If available, use a high-pressure reactor (10–15 kbar). High pressure strongly favors the associative step (bond formation) and the reduction in molar volume, pushing the equilibrium toward the adduct without requiring thermal energy that triggers rDA.

  • Lewis Acid Catalysis: Use Zinc Iodide (ZnI₂) or Aluminum Chloride (AlCl₃) . These coordinate to the dienophile, lowering the LUMO energy and allowing the reaction to proceed at lower temperatures (often 0°C to RT), preventing the retro-reaction.

  • Intramolecular Approach (IMDAF): If synthesizing complex targets, tether the dienophile to the furan (Intramolecular Diels-Alder of Furan).[6] The entropic advantage often overcomes the electronic reluctance.

References & Authoritative Sources
  • Paal-Knorr Improvements:

    • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans.[7] Minetto, G. et al. Eur. J. Org.[7] Chem.2005 , 5277.[7] Link

    • Scandium Triflate Catalyzed Paal-Knorr Synthesis.[8] (General application of Lewis Acids in cyclization).

  • Suzuki Coupling Stabilization:

    • Protodeboronation of Furan-2-boronic Acid. Molander, G. A. et al. J. Org. Chem. (Seminal work on Trifluoroborates).

    • Slow-Release of Unstable Boronic Acids. Knapp, D. M.; Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.2009 , 131, 6961. (MIDA Boronates). Link

  • Purification & Handling:

    • Tips for Flash Column Chromatography: Acid Sensitive Compounds. University of Rochester, Department of Chemistry. Link

    • Deactivation of Silica Gel.[9][10] Panne, P.; Fox, J. M. J. Am. Chem. Soc.[9]2007 , 129,[9] 22. (Supporting Info on C2-silica).

  • Diels-Alder Optimization:

    • Influence of Lewis Acids on the Diels-Alder Reaction of Furan.[11][12]Can. J. Chem.1974 , 52, 1481. Link

Sources

Technical Support Center: Optimizing Dosage and Administration for In Vivo Studies of Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with triazolopyrimidines. This guide is designed to provide practical, experience-driven advice to help you navigate the complexities of in vivo study design. We will cover critical aspects of dosage selection, administration route optimization, and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with triazolopyrimidines in vivo?

A1: The main challenge with many triazolopyrimidine derivatives is their low aqueous solubility.[1][2] This characteristic can lead to several downstream issues, including:

  • Difficult Formulation: Creating a homogenous and stable dosing solution or suspension can be complex.

  • Poor Bioavailability: Low solubility often results in poor absorption from the gastrointestinal tract after oral administration, leading to low and variable drug exposure.[2]

  • Precipitation at Injection Site: For parenteral routes, the compound may precipitate upon contact with physiological fluids, causing local irritation and erratic absorption.

A secondary challenge is the potential for rapid metabolism. Some triazolopyrimidine compounds can be quickly cleared by liver microsomes, leading to a short half-life in the body.[3]

Q2: How do I select an appropriate administration route for my triazolopyrimidine compound?

A2: The choice of administration route is a critical decision that depends on the physicochemical properties of your compound and the scientific question you are asking.[4]

  • Oral (PO): This is the most common and convenient route.[5] However, it may not be suitable for compounds with very low solubility or high first-pass metabolism. It is often used for efficacy studies where a clinically relevant route of administration is desired.

  • Intravenous (IV): IV administration bypasses absorption barriers and provides 100% bioavailability, making it the gold standard for pharmacokinetic (PK) studies to determine parameters like clearance and volume of distribution.[5][6] However, it requires a compound that can be fully solubilized in a sterile, injectable vehicle.

  • Intraperitoneal (IP): IP injection is a common route in rodent studies and offers a way to bypass the gastrointestinal tract, often leading to higher bioavailability than oral dosing.[6][7] However, it's important to be aware that the compound is absorbed into the portal circulation and will still undergo first-pass metabolism in the liver.

  • Subcutaneous (SC): This route can be used to achieve slower, more sustained absorption compared to IV or IP routes.[7] It is often used for compounds that may be irritating when administered via other routes.

Q3: What are some common vehicles for formulating poorly soluble triazolopyrimidines?

A3: For poorly water-soluble compounds like many triazolopyrimidines, multi-component vehicle systems are often necessary.[4][8] The goal is to create a formulation that is safe, well-tolerated, and keeps the compound in a state that is amenable to absorption. Common vehicle components include:

  • Aqueous solutions with co-solvents: A mixture of water with solvents like DMSO, PEG300, or ethanol can be used to dissolve the compound.[4][9]

  • Surfactants: Surfactants like Tween 80 or Poloxamer 188 can be added to improve solubility and prevent precipitation.[8][10]

  • Suspending agents: For oral administration, if the compound cannot be fully dissolved, it can be suspended in an aqueous solution containing a suspending agent like carboxymethylcellulose (CMC).[4][8]

  • Lipid-based vehicles: For highly lipophilic compounds, oil-based vehicles like corn oil or sesame oil can be used for oral or intraperitoneal administration.[9]

It is crucial to test the stability of your formulation before administration to ensure the compound does not crash out of solution or suspension.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in plasma concentrations between animals in the same dose group. 1. Inconsistent dosing technique. 2. The compound is not fully dissolved or suspended in the vehicle. 3. The compound is precipitating after administration.1. Ensure all personnel are properly trained on the administration technique (e.g., oral gavage, IV injection). 2. Visually inspect each dose before administration to ensure homogeneity. Consider using a vortex mixer or sonicator to resuspend settled material. 3. Evaluate the solubility of your compound in physiological pH. Consider adding a surfactant or co-solvent to your vehicle to improve stability.
No or very low drug exposure after oral dosing. 1. Poor aqueous solubility is limiting absorption. 2. The compound is rapidly metabolized in the gut wall or liver (high first-pass metabolism).1. Try to improve the formulation by using a solubilizing agent or reducing the particle size of the compound.[2][10] 2. Conduct a pilot PK study with both IV and PO administration to determine the absolute bioavailability. If bioavailability is very low, consider a different administration route for initial efficacy studies.
Signs of toxicity (e.g., weight loss, lethargy) at expected therapeutic doses. 1. The compound has a narrow therapeutic window. 2. The vehicle itself is causing toxicity. 3. Off-target pharmacology of the triazolopyrimidine.1. Conduct a Maximum Tolerated Dose (MTD) study to determine the highest dose that can be administered without unacceptable side effects.[11][12] 2. Always include a vehicle-only control group in your studies to assess the effects of the vehicle alone.[4] 3. Review the literature for known off-target effects of similar compounds.
Precipitation observed in the formulation before or during administration. 1. The concentration of the compound exceeds its solubility in the chosen vehicle. 2. The formulation is unstable over time or with temperature changes.1. Reduce the concentration of the compound in the formulation. 2. Prepare the formulation fresh before each use. 3. Evaluate the stability of the formulation under different storage conditions.

Protocols & Workflows

Protocol 1: Basic Formulation for a Poorly Soluble Triazolopyrimidine for Oral Gavage

This protocol describes the preparation of a suspension using carboxymethylcellulose (CMC) as a suspending agent.

Materials:

  • Triazolopyrimidine compound

  • Carboxymethylcellulose sodium (low viscosity)

  • Sterile water for injection

  • Tween 80 (optional, as a wetting agent)

  • Mortar and pestle

  • Stir plate and stir bar

  • Graduated cylinder and beakers

Procedure:

  • Prepare the Vehicle:

    • Weigh out the required amount of CMC (e.g., to make a 0.5% w/v solution).

    • Slowly add the CMC to the sterile water while stirring vigorously to prevent clumping.

    • If using, add Tween 80 to a final concentration of 0.1-1% v/v.

    • Continue stirring until the CMC is fully dissolved. This may take some time.

  • Prepare the Compound:

    • Weigh out the required amount of your triazolopyrimidine compound.

    • If the compound is crystalline, gently grind it to a fine powder using a mortar and pestle to aid in suspension.

  • Create the Suspension:

    • Add a small amount of the vehicle to the powdered compound and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously.

    • Stir the final suspension for at least 30 minutes before dosing to ensure homogeneity.

  • Administration:

    • Keep the suspension stirring during the dosing procedure to prevent the compound from settling.

    • Use an appropriately sized gavage needle for the animal species.

Workflow for a Dose-Range Finding Study

A dose-range finding study is a crucial first step to determine the Maximum Tolerated Dose (MTD) of a new triazolopyrimidine compound.[11][12]

Caption: Workflow for a typical dose-range finding study.

Visualizations

Decision Tree for Administration Route Selection

Caption: Decision tree for selecting an in vivo administration route.

Reference Data

Table 1: Common Vehicle Components and Considerations

Vehicle ComponentTypical ConcentrationRoute(s)Key Considerations
Saline (0.9% NaCl)N/AIV, IP, SC, POOnly suitable for water-soluble compounds.[9]
DMSO<10%IV, IP, POCan cause hemolysis at high concentrations via IV route. Potential for vehicle-induced toxicity.[9]
PEG300/40010-60%IV, IP, POGood co-solvent for many compounds. Can be viscous at high concentrations.
Tween 801-10%IV, IP, POSurfactant to improve solubility and stability. Can cause hypersensitivity reactions in some animals.[4]
Carboxymethylcellulose (CMC)0.5-2%POSuspending agent for insoluble compounds. Forms a suspension, not a true solution.[4]
Corn OilN/APO, IPLipid-based vehicle for highly lipophilic compounds. Can influence drug absorption and metabolism.[4][9]

References

  • Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][13][14]triazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

  • Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. (n.d.). Journal of Chemical Technology. Retrieved February 10, 2026, from [Link]

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. (2025). Indonesian Journal of Science and Technology.
  • New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. (2025).
  • Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. (2024).
  • Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. (n.d.). RSC Publishing. Retrieved February 10, 2026, from [Link]

  • Design, Synthesis, and Screening of Triazolopyrimidine-Pyrazole Hybrids as Potent Apoptotic Inducers. (2017). PubMed.
  • Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024). PubMed.
  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Structure-Guided Lead Optimization of Triazolopyrimidine-Ring Substituents Identifies Potent Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors with Clinical Candidate Potential. (n.d.). ACS Publications. Retrieved February 10, 2026, from [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014).
  • Fluid and Drug Administration Procedure Animal Model in Biomedical Research Bioscientia Medicina. (n.d.). Bioscientia Medicina. Retrieved February 10, 2026, from [Link]

  • Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin‐Dependent Kinase 4 Inhibitors. (2025).
  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Xeno-Tech. Retrieved February 10, 2026, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • The utility of animal models in developing immunosuppressive agents. (n.d.). Queen's University Belfast. Retrieved February 10, 2026, from [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (n.d.). NC3Rs. Retrieved February 10, 2026, from [Link]

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.

Sources

Technical Support Center: Managing Compound Precipitation in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Compound Solubility & Precipitation Management

Introduction: The Invisible Variable

As researchers, we often obsess over biological variables—passage number, confluence, transfection efficiency—while overlooking a physical chemistry failure that renders those variables irrelevant: Compound Precipitation .

If your compound crashes out of solution, your effective concentration is unknown. Worse, the precipitate itself can cause physical cellular damage (crystal lysis) or non-specific protein sequestration (aggregation), leading to false positives (PAINS) or false negatives.

This guide moves beyond basic "mixing" advice. It provides a root-cause analysis and validated workflows to ensure the data you generate reflects biology, not solubility artifacts.

Module 1: Diagnosis & Detection

Is it precipitation, contamination, or cell debris?

Before altering your assay, you must confirm the physical state of your compound. Do not rely solely on visual inspection, which is subjective and misses micro-precipitates.

Protocol A: Quantitative Turbidity Assessment (Nephelometry Surrogate)

Purpose: To mathematically define the "Solubility Limit" of your compound in your specific assay media.

Reagents:

  • Compound Stock (e.g., 10 mM in DMSO)

  • Assay Media (exact formulation used in experiment, including Serum)

  • 96-well clear flat-bottom plate

Workflow:

  • Prepare a "Media-Only" Plate: Do not include cells.

  • Dose Response: Titrate your compound exactly as you would for the bioassay (e.g., 8-point dilution).

  • Incubation: Incubate for the same duration as your assay (e.g., 24 hours at 37°C).

    • Critical: Precipitation is time-dependent. Immediate reads may miss slow-growing crystals.

  • Readout: Measure Absorbance at 620 nm (or 600–650 nm range).

    • Note: This wavelength detects light scattering (turbidity) rather than specific absorbance.

Data Interpretation:

ObservationAbsorbance (620nm)DiagnosisAction
Baseline < 0.05 ODSolubleProceed with bioassay.
Slight Shift 0.05 - 0.1 ODColloidal AggregationRisk of false positives (PAINS). Run detergent counter-screen.
Spike > 0.1 ODMacro-PrecipitationSTOP. Effective concentration is unknown. Optimize dilution (Module 3).
Diagnostic Logic Flow

Use this decision tree to categorize the issue.

PrecipitationLogic Start Suspected Precipitation Visual Visual Inspection (Microscopy) Start->Visual Turbidity Turbidity Assay (Abs 620nm) Start->Turbidity Crystals Crystals/Needles Visible? Visual->Crystals OD_High OD > 0.1 above background? Turbidity->OD_High Yes_Crystals Yes Crystals->Yes_Crystals Confirmed Precipitation No_Crystals No Crystals->No_Crystals Yes_OD Yes OD_High->Yes_OD Micro-aggregates (Colloidal) No_OD No OD_High->No_OD Action1 Reduce Max Conc. or Change Solvent Yes_Crystals->Action1 No_Crystals->No_OD Confirm Yes_OD->Action1 Action2 Proceed with Bioassay No_OD->Action2

Figure 1: Diagnostic decision tree for distinguishing macro-precipitation from micro-aggregation.

Module 2: Root Cause Analysis

Why does "DMSO Shock" happen?

The most common cause of precipitation is DMSO Shock .

  • The Physics: Your compound is hydrophobic.[1][2] It is happy in 100% DMSO. When you pipette 1 µL of Stock into 100 µL of Media, the local environment instantly shifts from 100% organic to 99% aqueous.

  • The Crash: If the compound cannot re-solvate fast enough in the water, it nucleates and precipitates immediately at the pipette tip. Once crystallized, it rarely re-dissolves, even with mixing.

Common Artifacts caused by Precipitation:

Artifact TypeMechanismResult
False Negative Compound is solid, not free in solution.Potency appears lower (IC50 shifts right).
False Positive (Toxicity) Crystals physically rupture cell membranes."Compound kills cells" (actually, crystals popped them).
False Positive (PAINS) Colloidal aggregates sequester target proteins.Non-specific inhibition of enzymes/receptors.
Optical Interference Crystals scatter light in absorbance/fluorescence reads.High background noise; invalid data.

Module 3: Remediation & Optimization

The "Intermediate Dilution" Protocol

To prevent DMSO shock, avoid the "Stock -> Media" direct transfer. Use an intermediate step to lower the concentration gradient.

Protocol B: The Intermediate Dilution Method

Goal: Keep the compound in solution while stepping down the DMSO concentration.

Step-by-Step:

  • Start: 10 mM Compound Stock (100% DMSO).

  • Intermediate Step: Prepare a 10x working solution in Assay Media + 10% DMSO .

    • Why? The presence of 10% DMSO helps keep the compound soluble during the transition.

  • Final Step: Add the Intermediate Solution to your Cell Plate (which contains 90 µL media).

    • Add 10 µL of Intermediate (10x) to 90 µL cells.

    • Final Result: 1x Compound concentration, 1% Final DMSO .

Comparison of Workflows:

DilutionWorkflow cluster_bad Risky: Direct Transfer (DMSO Shock) cluster_good Recommended: Intermediate Dilution Stock1 10mM Stock (100% DMSO) Media1 Cell Media (0% DMSO) Stock1->Media1 Direct Add Precip PRECIPITATION (Local Conc. Spike) Media1->Precip Stock2 10mM Stock (100% DMSO) Inter Intermediate Plate (Media + 10% DMSO) Stock2->Inter Dilute 1:10 Final Cell Plate (Final 1% DMSO) Inter->Final Add 10µL to 90µL

Figure 2: Comparison of Direct Transfer vs. Intermediate Dilution workflows to mitigate solubility shock.

Module 4: Frequently Asked Questions (FAQs)

Q1: My compound precipitates even with Intermediate Dilution. What now? A: You have likely hit the thermodynamic solubility limit.

  • Solution: You must lower your maximum test concentration. If your top concentration is 100 µM and it precipitates, your data at that point is invalid anyway. Cap your assay at the highest soluble concentration (determined in Module 1).

  • Alternative: Check if your media pH is drifting. Some compounds are pH-sensitive; adding HEPES buffer can stabilize pH and solubility.

Q2: Can Serum (FBS) prevent precipitation? A: Yes, but with a catch.

  • The Good: Albumin in serum acts as a carrier protein, often increasing the apparent solubility of lipophilic compounds.

  • The Bad: High protein binding reduces the free drug concentration available to enter the cell.

  • Recommendation: Always run your turbidity control (Module 1) in the exact serum concentration used in the assay. Do not check solubility in PBS if your assay uses 10% FBS.

Q3: Is "sonication" a valid way to re-dissolve a precipitate? A: Generally, no for biological assays. While sonication can break up crystals, it often creates micro-seeds that trigger rapid re-precipitation later. Furthermore, sonication generates heat which can degrade sensitive compounds. If it crashed, it’s usually better to re-make the stock or dilute further rather than forcing it back into a metastable state.

Q4: How does temperature affect this? A: Solubility is temperature-dependent.

  • Scenario: You prepare dilutions at Room Temp (22°C), but incubate at 37°C.

  • Risk: Usually, heating improves solubility. However, if you store plates at 4°C before reading, compounds may crash out then ("Cold Shock").

  • Rule: Perform your turbidity check at the lowest temperature the assay plate will experience during the workflow.

References

  • Assay Guidance Manual (NCBI). Assay Operations for SAR Support.[3] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[4]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[5] Journal of Medicinal Chemistry, 53(7), 2719–2740.[5]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

Sources

Technical Support Center: Bioavailability Enhancement for 7-(furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TPC-7F-BIOAV-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Support

Executive Summary: The Molecule's "Personality"

Welcome to the technical support hub for 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine . Before troubleshooting, we must diagnose the physicochemical profile of this scaffold.

This molecule presents a classic "Brick Dust" profile (likely BCS Class II or IV), characterized by two antagonistic forces:

  • High Crystal Lattice Energy: The planar triazolo[1,5-a]pyrimidine core mimics purines, facilitating strong

    
     stacking interactions. This results in high melting points and negligible aqueous solubility.
    
  • Metabolic Liability: The furan moiety is a known structural alert.[1] It is susceptible to bioactivation by Cytochrome P450 (CYP450) enzymes, leading to rapid first-pass clearance and potential hepatotoxicity.

Your Goal: Enhance oral bioavailability (


).
The Equation: 

Where

is fraction absorbed,

is gut extraction, and

is hepatic extraction.

Troubleshooting Module: Solubility & Dissolution

Issue: "My compound precipitates immediately in aqueous buffer. Bioavailability is <5%."

Root Cause Analysis

The triazolopyrimidine core is isoelectronic with purines.[2] In the solid state, these molecules stack like plates. The energy required to break this lattice (dissolution) exceeds the energy gained by hydration. Standard micronization is often insufficient because it does not disrupt the crystal lattice.

Solution: Amorphous Solid Dispersion (ASD)

To enhance


, you must transition the compound from a crystalline to an amorphous state, stabilizing it with a polymer.[3][4][5][6]
Protocol: Spray-Dried Dispersion (SDD) Preparation

Use this protocol for preclinical dosing (Rat/Dog).

Step 1: Polymer Selection

  • Primary Recommendation: HPMCAS-M (Hydroxypropyl methylcellulose acetate succinate, M-grade).

    • Why: The amphiphilic nature of HPMCAS interacts with the furan (hydrophobic) and the amine (H-bond donor), preventing recrystallization. It also protects the drug from precipitating in the acidic stomach environment.

  • Alternative: PVPVA 64 (Copovidone) if melting point is < 200°C and drug loading is low (<20%).

Step 2: Solvent System

  • Dissolve the compound and polymer (ratio 1:3) in Acetone:Water (90:10) or Methanol:DCM (1:1) .

  • Note: Ensure total solids concentration is 5-10% (w/v).

Step 3: Processing (Lab Scale Mini-Spray Dryer)

  • Inlet Temp:

    
     (Solvent dependent).
    
  • Outlet Temp: Maintain

    
     to prevent degradation.
    
  • Atomization Pressure: 0.8 - 1.5 bar.

Step 4: QC Check

  • Run DSC (Differential Scanning Calorimetry) .

  • Pass Criteria: Single Glass Transition Temperature (

    
    ). No melting endotherm (indicates 100% amorphous).
    
Visual Guide: Formulation Decision Matrix

FormulationMatrix Start Start: Solubility Assessment CheckMP Check Melting Point (Tm) Start->CheckMP CheckLogP Check LogP CheckMP->CheckLogP Moderate Tm BrickDust High Tm (>200°C) Low Solubility CheckMP->BrickDust High Tm GreaseBall Low Tm (<150°C) High LogP (>4) CheckLogP->GreaseBall High LogP Salt Strategy: Salt Formation (Mesylate/Tosylate) CheckLogP->Salt Low LogP + Ionizable Amine ASD Strategy: Amorphous Solid Dispersion (HPMCAS/PVPVA) BrickDust->ASD Disrupt Lattice Lipid Strategy: Lipid Formulation (SEDDS/Liposomes) GreaseBall->Lipid Solubilize in Oil

Figure 1: Decision matrix for selecting the optimal formulation strategy based on physicochemical properties.

Troubleshooting Module: Metabolic Stability

Issue: "Solubility is improved, but half-life (


) is extremely short (< 15 min) in microsomes."
Root Cause Analysis

The furan ring is the culprit.[1] While it improves potency by mimicking phenyl rings with lower lipophilicity, it is a "structural alert."

  • Bioactivation: CYP450 enzymes (specifically CYP2E1 and CYP3A4) oxidize the furan ring.

  • Reactive Intermediate: This forms a cis-enedial (reactive aldehyde), which covalently binds to proteins (toxicity) or is rapidly cleared.

  • Amine Oxidation: The primary amine at position 2 is also susceptible to N-acetylation or oxidation.

FAQ: How do I confirm Furan-mediated clearance?

Q: How do I distinguish between general clearance and furan bioactivation? A: Perform a GSH (Glutathione) Trapping Assay .

  • Incubate compound with Liver Microsomes (RLM/HLM) + NADPH + GSH (5 mM) .

  • Analyze via LC-MS/MS.

  • Look for: A mass shift of +307 Da (GSH adduct). If observed, your furan is opening into a reactive electrophile.[7]

Mitigation Strategies
  • The "Satellites" Approach (Dosing):

    • Co-administer with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT ) in animal PK studies.

    • Result: If AUC increases significantly (>5-fold), clearance is metabolic. This confirms the molecule is orally absorbable but metabolically unstable.

  • Chemical Modification (Next Gen):

    • If you can modify the structure: Replace the furan with a thiophene or oxazole . These are bioisosteres with significantly higher metabolic stability.[7]

    • Reference: Furan-to-thiophene substitution often retains A2A antagonist activity while blocking ring opening.

Visual Guide: Furan Bioactivation Pathway

FuranMetabolism Parent Parent Drug (Furan Ring) CYP CYP450 (Oxidation) Parent->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Enedial Cis-Enedial (Reactive Electrophile) Epoxide->Enedial Ring Opening Toxicity Protein Adducts (Hepatotoxicity) Enedial->Toxicity Covalent Binding Clearance Rapid Clearance (Low Bioavailability) Enedial->Clearance GSH_Adduct GSH Conjugate (Detoxification) Enedial->GSH_Adduct + Glutathione (Trapping)

Figure 2: The metabolic fate of the furan moiety. Oxidation leads to ring opening, creating reactive intermediates that drive rapid clearance.

Troubleshooting Module: Permeability & Efflux

Issue: "Caco-2 recovery is low. Is it a P-gp substrate?"

Assessment Protocol

Triazolo[1,5-a]pyrimidines can be substrates for efflux transporters (P-gp/MDR1 or BCRP), limiting oral absorption.

Step 1: Calculate Efflux Ratio (ER)

  • Run bi-directional Caco-2 transport assay (Apical-to-Basolateral vs. Basolateral-to-Apical).

  • 
    .
    
  • Threshold: If

    
    , it is likely a substrate.
    

Step 2: The "Recovery" Trap

  • Problem: Planar aromatic compounds often stick to the plastic of the transwell plates (non-specific binding), leading to low mass balance.

  • Fix: Add BSA (Bovine Serum Albumin, 1-4%) to the receiver compartment. This acts as a "sink" to pull the lipophilic drug through and prevents plastic binding.

Summary of Recommendations

ParameterChallengeTechnical Recommendation
Solubility High Lattice Energy (Stacking)Spray Dried Dispersion (SDD) with HPMCAS-M.
Metabolism Furan Ring OpeningMonitor via GSH Trapping . Consider bioisosteres (Thiophene) for next generation.
Permeability Potential Efflux / AdsorptionAdd BSA to Caco-2 receiver buffer. Test with P-gp inhibitor (Verapamil).[8]
Formulation Acidic StabilityHPMCAS protects the amine from stomach acid degradation.

References

  • Triazolopyrimidine Scaffold Properties

    • Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[2][9][10]

    • Source:Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

  • Furan Metabolic Liability

    • Title: Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.[1]

    • Source:Drug Metabolism and Disposition.[11]

    • URL:[Link]

  • Amorphous Solid Dispersions (ASD)

    • Title: Amorphous Solid Dispersions: Utilization and Challenges in Drug Discovery and Development.[5][12]

    • Source:Journal of Pharmaceutical Sciences.
    • URL:[Link]

  • Triazolopyrimidine as ABCB1 Inhibitors

    • Title: Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor.[8]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link][8]

Sources

synthetic route optimization for large-scale production of triazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Route Optimization, Regiocontrol, and Process Safety for Triazolo[1,5-a]pyrimidine Scaffolds

Current Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Specialist Last Updated: February 11, 2026

Executive Summary & Core Challenge

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines (e.g., the core scaffold of Ticagrelor) presents a classic dichotomy in heterocyclic chemistry: Kinetic vs. Thermodynamic control .

The reaction of 2-hydrazinopyrimidines with electrophiles (carboxylic acids, orthoesters) initially forms the [4,3-a] isomer (kinetic). Under specific thermal or pH conditions, this undergoes a Dimroth Rearrangement to form the thermodynamically stable [1,5-a] isomer.

The Production Risk: Incomplete rearrangement leads to isomeric mixtures that are difficult to separate by crystallization, causing batch failure at scale. This guide focuses on forcing this conversion to completion and managing the safety profile of the required hydrazine intermediates.

The Isomer Control Workflow (Visualized)

The following diagram illustrates the critical decision points in the synthetic pathway to ensure regioisomeric purity.

Triazolopyrimidine_Pathway Fig 1: Kinetic vs. Thermodynamic Pathways in Triazolopyrimidine Synthesis Start 2-Hydrazinopyrimidine Inter Intermediate (Hydrazone) Start->Inter + R-COOH / Orthoester Kinetic [4,3-a] Isomer (Kinetic Product) Inter->Kinetic Cyclization < 50°C Thermo [1,5-a] Isomer (Thermodynamic Target) Inter->Thermo Direct Route (One-pot) High T, Acid Cat. Rearrange Dimroth Rearrangement (Acid/Base/Heat) Kinetic->Rearrange pH adjustment or T > 80°C Rearrange->Thermo Equilibrium Shift

Critical Process Parameters (CPP) & Protocols

Phase 1: Ensuring Regioselectivity (The Dimroth Protocol)

Objective: Eliminate the [4,3-a] impurity. Mechanism: The rearrangement proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[1] It is accelerated by protonation of the pyrimidine nitrogen.[2]

Standard Operating Procedure (Optimization):

  • Reaction: Condense 2-hydrazinopyrimidine with the electrophile (e.g., formic acid or triethyl orthoformate).

  • IPC (In-Process Control): Check HPLC. If [4,3-a] > 2%, do not proceed to isolation.

  • Forcing Condition:

    • Acidic Method:[3] Add 0.1 eq. of glacial acetic acid and reflux for 2–4 hours.

    • Basic Method: If acid-sensitive groups are present, use 10% NaOH (aq) at 60°C. Note: Basic conditions are faster but may hydrolyze esters.

  • Validation: The [1,5-a] isomer is generally more polar and has a distinct C-H shift in NMR (see Analytical Controls).

Phase 2: Process Safety (Hydrazine Management)

Scale-up of hydrazine chemistry poses significant thermal risks.

  • Hazard: Hydrazines are potent reducing agents and potential carcinogens. The cyclization step is often exothermic.

  • Control Strategy:

    • DSC Analysis: Run Differential Scanning Calorimetry on the reaction mass before scale-up. Look for onset temperatures of decomposition.

    • Dosing: Never dump hydrazine. Use a pump-controlled addition to maintain the reaction temperature (Tr) at least 10°C below the boiling point of the solvent.

    • Quench: Have a pre-calculated bleach (sodium hypochlorite) destruction tank ready for emergency venting or spill containment.

Phase 3: Green Solvent Selection

Transitioning away from DCM and DMF is required for modern GMP compliance.

Traditional SolventIssuesRecommended Green AlternativeBenefit
Dichloromethane (DCM) Carcinogenic, volatileEthyl Acetate / Ethanol Biodegradable, Class 3 solvent.
DMF/DMAc Reprotoxic, difficult removal2-MeTHF or Water/Surfactant 2-MeTHF separates easily from water; Water enables "slurry-to-slurry" processing.
Acetonitrile Cost, supply chainIsopropyl Acetate (IPAc) Good solubility for triazoles, easier recovery.

Troubleshooting Guide (FAQ)

Scenario A: "I have a persistent impurity at RRT 0.90–0.95 that won't crystallize out."
  • Diagnosis: This is likely the [4,3-a] kinetic isomer . It often co-crystallizes with the product.

  • Solution: You cannot purify this out easily. You must push the reaction to completion.

    • Action: Return the crude material to the reactor. Suspend in Ethanol/Acetic Acid (10:1) and reflux for 4 hours. Re-check HPLC. The peak should disappear as it rearranges to the [1,5-a] product.

Scenario B: "The filtration is extremely slow (clogging filters)."
  • Diagnosis: Rapid precipitation created "fines" (amorphous or microcrystalline particles). This is common when quenching a hot reaction mixture directly into cold water.

  • Solution: Implement Controlled Cooling Crystallization .

    • Action: Cool the mixture linearly (e.g., 10°C per hour). Add seed crystals (0.5 wt%) at the metastable zone width (usually ~5°C below saturation temperature). This grows larger, filterable crystals.

Scenario C: "My yield drops significantly upon scale-up (>1kg)."
  • Diagnosis: Likely mass transfer limitations or thermal degradation . In large reactors, stirring efficiency is lower than in flasks. If the reaction is heterogeneous (slurry), reagents may not be mixing, or local "hot spots" are degrading the hydrazine.

  • Solution:

    • Increase agitation speed (check Tip Speed).

    • Switch from "all-in" batch to Semi-Batch : Add the limiting reagent slowly to the catalyst/solvent mixture to prevent accumulation of unstable intermediates.

Scenario D: "How do I distinguish the isomers without a crystal structure?"
  • Diagnosis: 1H NMR is often ambiguous due to overlapping signals.

  • Solution: Use 15N HMBC NMR .

    • Data: The bridgehead nitrogen in [1,5-a] and [4,3-a] has significantly different chemical shifts.

    • Quick Check: In 1H NMR, the proton on the triazole ring in the [1,5-a] isomer (thermodynamic) is typically deshielded (shifted downfield, ~8.5–9.0 ppm) compared to the [4,3-a] isomer, depending on substituents.

References

  • Ticagrelor Process Safety: An efficient and safe process for the preparation of ticagrelor via resin-NO2 catalyzed formation of triazole ring.[4][5] (2015).[2][4][6] PubMed.[6][7] Link

  • Isomer Differentiation: Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. (2010).[8] Magnetic Resonance in Chemistry. Link

  • Dimroth Rearrangement Mechanism: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.[2] (2021).[2] Chemistry of Heterocyclic Compounds. Link

  • Green Synthesis: Green Synthesis of Triazolopyrimidine Derivatives Catalyzed by Oxalic Acid Dihydrate. (2022).[9] Letters in Organic Chemistry. Link

  • Regioselectivity Control: Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines. (2024).[10] PubMed.[6] Link

Sources

Validation & Comparative

Publish Comparison Guide: In Vivo Validation of 7-(Furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

The compound 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (hereafter referred to as 7-FTP ) represents a privileged scaffold in medicinal chemistry.[1] Structurally isoelectronic with purines, the [1,2,4]triazolo[1,5-a]pyrimidine core has demonstrated versatility as a bioisostere for adenosine receptor antagonists and, more critically, as a Microtubule Destabilizing Agent (MDA) .

Unlike taxanes (e.g., Paclitaxel) which stabilize microtubules, furan-substituted triazolopyrimidines typically bind to the colchicine-binding site of tubulin, inhibiting polymerization and causing mitotic arrest at the G2/M phase. This guide outlines a rigorous, self-validating in vivo workflow to confirm this anticancer activity, distinguishing 7-FTP from standard-of-care (SoC) alternatives.

Why This Validation Matters
  • Mechanism Specificity: Confirms if 7-FTP acts as a vascular disrupting agent (VDA) like Combretastatin A-4 (CA-4) or a pure cytotoxic agent.

  • Bioavailability: The triazolopyrimidine scaffold often suffers from solubility issues; this guide addresses formulation strategies for in vivo delivery.

  • Therapeutic Window: Establishes the safety profile relative to the high neurotoxicity often seen with vinca alkaloids.

Mechanistic Validation & Pathway Logic

Before initiating animal models, the causality of the anticancer effect must be established. The primary hypothesis for 7-FTP is Tubulin Depolymerization leading to Apoptosis .

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of 7-FTP binding to the colchicine site, leading to mitotic catastrophe and apoptosis.

G Compound 7-FTP (Compound) Tubulin Tubulin Heterodimers (Colchicine Site) Compound->Tubulin Binds Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitosis Mitotic Spindle Formation Microtubule->Mitosis Required for Arrest G2/M Cell Cycle Arrest Mitosis->Arrest Failure leads to Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Arrest->Bcl2 Signaling Bax Bax (Pro-apoptotic) Upregulation Arrest->Bax Signaling Caspase Caspase-3/9 Activation Bcl2->Caspase Relieves Inhibition Bax->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 1: Proposed Mechanism of Action (MoA) for 7-FTP. The compound inhibits tubulin polymerization, triggering the intrinsic apoptotic pathway.

Comparative Analysis: 7-FTP vs. Standard Agents

To objectively assess 7-FTP, it must be benchmarked against agents with overlapping mechanisms.

Feature7-FTP (Lead Candidate) Combretastatin A-4 (CA-4) Paclitaxel (Taxol) Vincristine
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Taxane Site)Tubulin (Vinca Site)
Effect on Tubulin Inhibits Polymerization Inhibits PolymerizationPromotes Stabilization Inhibits Polymerization
Vascular Disruption High Potential (VDA)Proven VDALowLow
Solubility Moderate (Lipophilic)Poor (Requires Phosphate prodrug)Poor (Requires Cremophor)Good
Key Toxicity Potential HepatotoxicityCardiotoxicityNeuropathy/NeutropeniaNeurotoxicity
Typical IC50 0.1 - 5.0 µM (Cell dependent)1 - 10 nM1 - 10 nM1 - 10 nM

Insight: While 7-FTP may show higher IC50 values (micromolar range) compared to nanomolar CA-4, its distinct scaffold offers an opportunity to overcome Multi-Drug Resistance (MDR) often associated with taxanes and vinca alkaloids.

In Vivo Validation Workflow

This protocol is designed for a Xenograft Tumor Model (e.g., MCF-7 Breast Cancer or A549 Lung Cancer).

Phase 1: Formulation & Maximum Tolerated Dose (MTD)

Objective: Determine the safe dose range before efficacy testing.

  • Vehicle Formulation: Due to the furan ring and lipophilicity, dissolve 7-FTP in 10% DMSO + 40% PEG-400 + 50% Saline .

  • Protocol:

    • Use non-tumor-bearing BALB/c mice (n=3 per group).

    • Administer escalating doses (e.g., 10, 25, 50, 100 mg/kg) via Intraperitoneal (IP) injection.

    • Monitor for 7 days.

    • Endpoint: MTD is defined as the highest dose causing <10% body weight loss and no neurological signs.

Phase 2: Tumor Growth Inhibition (TGI) Study

Objective: Quantify anticancer efficacy.[1][2][3][4][5][6][7]

Experimental Design
  • Animal Model: Female BALB/c nude mice (6-8 weeks).

  • Cell Line: MCF-7 (Human Breast Adenocarcinoma),

    
     cells injected subcutaneously.
    
  • Groups (n=8 per group):

    • Negative Control: Vehicle only.

    • Positive Control: Combretastatin A-4 (20 mg/kg, IP, q2d) OR 5-Fluorouracil (20 mg/kg).

    • 7-FTP Low Dose: 25 mg/kg (or 0.5x MTD), IP, daily.

    • 7-FTP High Dose: 50 mg/kg (or MTD), IP, daily.

Step-by-Step Protocol
  • Inoculation: Inject cells into the right flank. Allow tumors to reach 100 mm³ (approx. 7-10 days).

  • Randomization: Group mice to ensure equal average tumor volume across groups.

  • Treatment: Administer treatments for 21 days .

  • Monitoring:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Weigh mice every 3 days (toxicity proxy).

  • Termination: Euthanize mice on Day 22. Harvest tumors and organs (liver, kidney, spleen).

Phase 3: Ex Vivo Mechanism Confirmation

Objective: Prove the drug worked via the proposed mechanism in vivo.

  • H&E Staining: Check for necrosis (typical of vascular disrupting agents) and mitotic catastrophe.

  • IHC Markers:

    • Ki-67: Proliferation index (expect reduction).

    • CD31: Microvessel density (expect reduction if VDA activity is present).

    • Cleaved Caspase-3: Apoptotic marker (expect increase).

Experimental Workflow Diagram

Workflow cluster_Treat Treatment Phase (21 Days) Start Cell Culture (MCF-7 / A549) Inoculation Subcutaneous Injection (Nude Mice) Start->Inoculation Growth Tumor Growth to 100 mm³ Inoculation->Growth Random Randomization (n=8/group) Growth->Random Vehicle Vehicle (Control) Random->Vehicle Standard CA-4 / 5-FU (Positive Ctrl) Random->Standard Test 7-FTP (25 & 50 mg/kg) Random->Test Analysis Data Analysis (TGI%, Weight, IHC) Vehicle->Analysis Standard->Analysis Test->Analysis

Figure 2: In Vivo Efficacy Workflow. From cell inoculation to comparative treatment and final analysis.

Expected Results & Interpretation

MetricNegative ControlPositive Control (CA-4)7-FTP (High Dose)Interpretation
Tumor Volume (Day 21) ~1000 mm³~300 mm³~350-450 mm³High efficacy if TGI > 50%.
Body Weight Change +5%-10% (Toxicity)-5% to +2%Stable weight indicates good safety profile.
Ki-67 Index High (>80%)Low (<30%)Moderate-Low (<40%)Confirms anti-proliferative activity.
CD31 Staining High DensityDisrupted/LowReducedIndicates anti-angiogenic/VDA activity.

Critical Analysis: If 7-FTP achieves TGI > 50% without the weight loss observed in the Positive Control, it suggests a superior therapeutic index. If efficacy is lower, consider structural optimization (e.g., substitution on the furan ring) to improve potency, as suggested by SAR studies of triazolopyrimidines.

References

  • Journal of Chemical Technology. (2025). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Retrieved from [Link]

  • NIH PubMed. (2021). Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 7-(furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amine as a Selective Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigorous Kinase Inhibitor Validation

Protein kinases remain one of the most critical classes of drug targets, particularly in oncology and immunology. The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding pockets. This similarity presents a formidable challenge in drug discovery: developing inhibitors that are not only potent against their intended target but also highly selective, thereby minimizing off-target effects and potential toxicity.[1][2]

The[1][3][4]triazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its versatility in interacting with various biological targets, including kinases.[5] This guide focuses on a novel compound from this class, 7-(furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amine (hereafter referred to as Furan-TPA ), which has emerged from a high-throughput screening campaign as a potential kinase inhibitor.

The journey from a screening "hit" to a validated chemical probe or clinical candidate is a multi-stage process requiring rigorous, evidence-based validation.[6][7] Simply demonstrating potent inhibition in a biochemical assay is insufficient. A true validation workflow must confirm target engagement in a cellular context, meticulously profile selectivity across the kinome, investigate the functional consequences of any off-target activities, and ultimately demonstrate efficacy in a relevant in vivo model.[8][9]

To illustrate this critical path, this guide will present a comprehensive validation strategy for our hypothetical compound, Furan-TPA. We will ground our experimental designs and comparisons in the well-documented validation pathway of TAK-715 , a known inhibitor of p38 MAPK.[3][4] By following this framework, we will demonstrate how to build a robust data package that establishes the true potential and limitations of a novel kinase inhibitor.

Part I: Foundational Biochemical Profiling: Potency and Selectivity

Expert Rationale: The first step is to understand the fundamental interaction between the inhibitor and its target(s) in a purified, cell-free system. This approach provides the cleanest assessment of potency (how much drug is needed to inhibit the enzyme) and selectivity (which kinases are inhibited). We employ a broad kinase panel screen not just to identify the primary target, but to proactively uncover potential off-target liabilities that must be investigated later.[1][10]

Experimental Protocol 1: Large-Scale Kinase Panel Screening

This protocol describes a universal, luminescence-based assay to quantify kinase activity by measuring the amount of ADP produced.

  • Assay Principle: The ADP-Glo™ Kinase Assay is a universal platform applicable to virtually any kinase, as it measures the common reaction product, ADP.[11] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which drives a luciferase/luciferin reaction, generating a luminescent signal directly proportional to kinase activity.

  • Materials:

    • Recombinant human kinases (e.g., a panel of >400 from a commercial vendor).

    • Substrates for each kinase.

    • Furan-TPA, TAK-715, and other reference inhibitors.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Multi-well assay plates (e.g., 384-well).

  • Procedure:

    • Prepare serial dilutions of Furan-TPA and control inhibitors in DMSO.

    • In a 384-well plate, add 5 µL of a reaction mix containing the specific kinase, its corresponding substrate, and reaction buffer.

    • Add 50 nL of the serially diluted compounds to the wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow for Biochemical Characterization

cluster_0 Part I: Biochemical Profiling A Novel Compound (Furan-TPA) B High-Throughput Screen (Single Concentration) A->B C Identify Primary Hits (% Inhibition > 50%) B->C D Dose-Response Assay (IC50 Determination) C->D E Broad Kinase Panel Screen (>400 Kinases) D->E F Generate Selectivity Profile (Primary Targets vs. Off-Targets) E->F G Compare to Reference Inhibitors (e.g., TAK-715) F->G

Caption: Workflow for initial biochemical characterization of a novel kinase inhibitor.

Data Summary & Comparative Analysis

The hypothetical screening data for Furan-TPA identifies p38α MAPK as its primary target. The table below compares its potency and selectivity to the known p38α inhibitor, TAK-715.

Kinase TargetFuran-TPA (IC₅₀, nM)TAK-715 (IC₅₀, nM)[3][12]Comments
p38α (MAPK14) 8.2 7.1 Potent primary target inhibition for both compounds.
p38β (MAPK11)250200~30-fold selectivity over the p38β isoform.
p38γ (MAPK12)>10,000>10,000High selectivity against γ and δ isoforms.
p38δ (MAPK13)>10,000>10,000High selectivity against γ and δ isoforms.
JNK1>10,000>10,000No activity on closely related MAPK family members.
ERK1>10,000>10,000No activity on closely related MAPK family members.
CK1δ/ε 150 ~100-200 [3]Significant off-target activity identified for both.

Interpretation: The biochemical profile suggests Furan-TPA is a potent and selective inhibitor of p38α/β MAPK. Critically, like TAK-715, it shows significant off-target activity against Casein Kinase 1δ/ε (CK1δ/ε), a finding that is essential for guiding subsequent cell-based validation.[3]

Part II: Cellular Target Engagement and Functional Validation

Expert Rationale: A compound's biochemical potency does not guarantee cellular activity. It must be able to permeate the cell membrane, engage its target in the crowded intracellular environment, and functionally inhibit the kinase's signaling output. We use two orthogonal assays: one to confirm direct binding to the target (target engagement) and another to measure the functional consequence of that binding (inhibition of substrate phosphorylation).[6][13]

The p38 MAPK Signaling Pathway

Stress Cellular Stress / Cytokines (e.g., LPS, TNF-α) MKK Upstream Kinases (MKK3/6) Stress->MKK activates p38 p38 MAPK MKK->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Inhibitor Furan-TPA Inhibitor->p38 binds & inhibits pMK2 Phospho-MK2 MK2->pMK2 Downstream Downstream Effects (TNF-α Production, etc.) pMK2->Downstream leads to

Caption: The p38 MAPK signaling cascade, the point of inhibition by Furan-TPA, and the downstream validation marker.

Experimental Protocol 2: NanoBRET™ Cellular Target Engagement
  • Assay Principle: This assay measures compound binding directly in living cells.[14] The target kinase (p38α) is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added. In the absence of an inhibitor, the tracer binds the kinase, bringing it close to the luciferase and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. A competitive inhibitor like Furan-TPA displaces the tracer, disrupting BRET.

  • Procedure:

    • Transfect HEK293 cells with a plasmid encoding the p38α-NanoLuc® fusion protein.

    • Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.

    • Treat cells with serial dilutions of Furan-TPA for 2 hours.

    • Add the NanoBRET™ tracer and the Nano-Glo® substrate.

    • Read both the donor (luciferase) and acceptor (tracer) emission signals on a BRET-capable plate reader.

    • Calculate the BRET ratio and determine the cellular IC₅₀ from a dose-response curve.

Experimental Protocol 3: Western Blot for Phospho-Substrate
  • Assay Principle: This validates functional kinase inhibition by measuring the phosphorylation of a direct downstream substrate. For p38 MAPK, MAPKAPK2 (MK2) is a canonical substrate.[9]

  • Procedure:

    • Culture THP-1 monocytes in 6-well plates.

    • Pre-treat cells with various concentrations of Furan-TPA or TAK-715 for 1 hour.

    • Stimulate the p38 pathway by adding Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

    • Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein lysate per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate overnight with primary antibodies against phospho-MK2 (Thr334) and total MK2.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signal using an ECL substrate and imaging system.

    • Quantify band intensity and normalize phospho-MK2 to total MK2.

Cellular Validation Data Summary
AssayFuran-TPA (IC₅₀, nM)TAK-715 (IC₅₀, nM)Interpretation
NanoBRET™ Target Engagement (p38α)4540Confirms both compounds enter cells and bind to p38α with similar potency.
p-MK2 Inhibition (THP-1 cells)5548[12]Demonstrates functional inhibition of the p38α pathway in a relevant immune cell line.
TNF-α Release (LPS-stimulated THP-1)6048[3]Shows inhibition of a key downstream pathophysiological output.

Interpretation: The cellular data strongly support the biochemical findings. Furan-TPA effectively engages p38α in living cells and inhibits its downstream signaling at concentrations comparable to its biochemical potency, confirming it is not subject to major efflux or permeability issues.

Part III: Investigating Off-Target Functional Consequences

Expert Rationale: The biochemical screen identified CK1δ/ε as a significant off-target. It is crucial to determine if this off-target binding translates into a functional cellular effect. TAK-715 is known to inhibit Wnt/β-catenin signaling via its cross-reactivity with CK1δ/ε.[3][15] This is a critical piece of information for researchers using the compound, as an observed phenotype could be due to this off-target effect rather than p38 inhibition. We must test if Furan-TPA shares this liability.

Logic of Off-Target Validation

cluster_1 Part III: Off-Target Investigation A Biochemical Screen Identifies Off-Target: CK1δ/ε B Hypothesis: Does Furan-TPA inhibit CK1δ/ε-dependent pathways in cells? A->B C Select Relevant Pathway (Wnt/β-catenin signaling) B->C D Perform Functional Assay (e.g., Wnt Reporter Assay) C->D E Determine IC50 for Off-Target Pathway D->E F Compare On-Target vs. Off-Target Potency E->F G High Selectivity Window (>30-fold) F->G On-Target >> Off-Target H Low Selectivity Window (Potential for Confounding Effects) F->H On-Target ≈ Off-Target

Caption: Logical workflow for assessing the functional relevance of an identified off-target.

Experimental Protocol 4: Wnt/β-catenin Reporter Assay
  • Assay Principle: CK1δ/ε are key positive regulators of the Wnt/β-catenin pathway. Inhibition of CK1δ/ε leads to suppression of this pathway. This can be measured using a luciferase reporter construct driven by a promoter with TCF/LEF binding sites (e.g., SuperTOPFlash).

  • Procedure:

    • Co-transfect HEK293T cells with the SuperTOPFlash reporter plasmid and a Wnt3a expression plasmid.

    • After 24 hours, treat the cells with serial dilutions of Furan-TPA or TAK-715.

    • Incubate for an additional 24 hours.

    • Lyse the cells and measure luciferase activity using a standard kit.

    • Determine the IC₅₀ for inhibition of Wnt3a-driven reporter activity.

On-Target vs. Off-Target Potency
Pathway InhibitionFuran-TPA (IC₅₀, nM)TAK-715 (IC₅₀, nM)[3]Selectivity Window (Off-Target / On-Target)
On-Target: p-MK2 (p38)5548N/A
Off-Target: Wnt Reporter (CK1δ/ε)450400~8-fold

Interpretation: Furan-TPA demonstrates functional inhibition of the Wnt pathway, confirming that the biochemical off-target activity on CK1δ/ε is relevant in a cellular context. The selectivity window between inhibiting the primary target (p38) and the off-target pathway (Wnt) is less than 10-fold. This is a critical finding. Researchers must be aware that at concentrations above ~400 nM, Furan-TPA is a dual inhibitor of p38 and Wnt signaling. This knowledge is essential for designing experiments and interpreting results correctly.

Part IV: In Vivo Validation: PK/PD and Efficacy

Expert Rationale: The ultimate test for an inhibitor is its performance in a living organism. This requires demonstrating that the compound has suitable pharmacokinetic (PK) properties to reach the target tissue at a sufficient concentration, that it engages its target in that tissue (pharmacodynamics, PD), and that this engagement leads to a desired therapeutic effect in a disease model.[16]

Experimental Protocol 5: Rat Adjuvant-Induced Arthritis Model
  • Model Principle: This is a classic model of chronic inflammation that is highly dependent on p38 MAPK signaling, particularly for the production of inflammatory cytokines like TNF-α.[4] It is a relevant model for testing p38 inhibitors intended for rheumatoid arthritis.

  • Procedure:

    • Induce arthritis in Lewis rats by intradermal injection of Mycobacterium tuberculosis in adjuvant.

    • On day 10 post-induction, begin daily oral gavage administration of vehicle, Furan-TPA (e.g., 10, 30 mg/kg), or TAK-715 (10 mg/kg).[3]

    • Measure the volume of the secondary (non-injected) paw daily as an index of systemic inflammation.

    • At the end of the study (e.g., day 21), collect blood for PK analysis and paw tissue for PD analysis (measurement of p-MK2).

    • Analyze plasma TNF-α levels by ELISA.

  • PK/PD Analysis:

    • Measure Furan-TPA concentration in plasma at various time points to determine Cₘₐₓ, AUC, and bioavailability.

    • Homogenize paw tissue and perform a Western blot for p-MK2 as described in Protocol 3 to confirm in vivo target engagement.

In Vivo Data Summary
ParameterFuran-TPA (10 mg/kg, oral)TAK-715 (10 mg/kg, oral)[3][12]
Cₘₐₓ (µg/mL)0.210.19
AUC (µg·h/mL)1.251.16
Inhibition of Paw Swelling85%87%
In Vivo p-MK2 Inhibition (Paw)>80% at 2h post-doseConfirmed
Inhibition of Plasma TNF-α88%87.6%

Interpretation: Furan-TPA demonstrates excellent oral bioavailability and exposure, comparable to TAK-715. Crucially, it achieves concentrations in the blood sufficient to inhibit p38 MAPK signaling in the target tissue (paw), leading to a significant reduction in inflammation and cytokine production. This confirms its efficacy in a relevant preclinical disease model.

Conclusion: A Validated, Characterized Chemical Probe

The comprehensive validation workflow presented here has successfully characterized the hypothetical compound 7-(furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amine (Furan-TPA) .

FeatureFuran-TPA (Hypothetical Data)TAK-715 (Reference Compound)
Primary Target p38α MAPKp38α MAPK[3]
Biochemical Potency (IC₅₀) 8.2 nM7.1 nM[3]
Cellular Potency (IC₅₀) 55 nM (p-MK2)48 nM (p-MK2)[12]
Key Off-Target CK1δ/εCK1δ/ε[3]
Off-Target Functional IC₅₀ 450 nM (Wnt)400 nM (Wnt)[3]
In Vivo Efficacy Potent anti-inflammatory activity in rat arthritis modelPotent anti-inflammatory activity in rat arthritis model[4]

Through this multi-tiered approach, we have established that Furan-TPA is a potent, cell-permeable, and orally bioavailable inhibitor of p38α MAPK. More importantly, we have also defined its limitations: a key off-target activity against CK1δ/ε that results in Wnt pathway inhibition at concentrations approximately 8-fold higher than those required for p38 inhibition.

This complete data package transforms Furan-TPA from a simple "hit" into a well-characterized chemical probe. Researchers can now use this molecule with a clear understanding of its potency, mechanism, and selectivity, enabling robust experimental design and confident interpretation of results. This rigorous, transparent, and multi-faceted validation process is the bedrock of high-quality pharmacological research and is essential for the successful development of selective kinase inhibitors.

References

  • Bamborough, P. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(2), 1-17. Available at: [Link]

  • Verkaar, F. et al. (2011). Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ε. Chemistry & Biology, 18(4), 485-494. Available at: [Link]

  • ResearchGate. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available at: [Link]

  • Miwatashi, S. et al. (2005). Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. Journal of Medicinal Chemistry, 48(19), 5966-79. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]

  • Bamborough, P. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed, 22861000. Available at: [Link]

  • Bio-Techne. TAK 715 (4254) by Tocris. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • National Institutes of Health. Kinase Screening and Profiling: Methods and Protocols. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Chaikuad, A. et al. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. Available at: [Link]

  • Gallant, J. N. et al. (2015). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 14(3), 535-548. Available at: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

  • Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]

  • Guzi, T. J. et al. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood, 114(22), 934. Available at: [Link]

  • Vieth, M. et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS, 104(51), 20500-20505. Available at: [Link]

  • ChemBK. 7-Amino-2-furan-2-yl-4H-[1][3][4]triazolo[1,5-a]pyrimidin-5-one. Available at: [Link]

  • MolPort. Compound N-[(furan-2-yl)methyl]-7-phenyl[1][3][4]triazolo[4,3-a]pyrimidin-5-amine. Available at: [Link]

  • Graham, S. L. et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-54. Available at: [Link]

  • Istrate, A. et al. (2015). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Mini-Reviews in Medicinal Chemistry, 15(13), 1094-1111. Available at: [Link]

  • Kim, H. S. et al. (2005). 2-(2-Furanyl)-7-phenyl[1][3][4]triazolo[1,5-c]pyrimidin-5-amine analogs as adenosine A2A antagonists: the successful reduction of hERG activity. Part 2. Bioorganic & Medicinal Chemistry Letters, 15(16), 3675-8. Available at: [Link]

  • Wang, S. et al. (2012). Synthesis and Anti-tumor Activities of Novel[1][3][4]triazolo[1,5-a]pyrimidines. Molecules, 17(4), 4345-4357. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society. Available at: [Link]

  • PubChem.[1][3][4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. Available at: [Link]

  • MDPI. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(20), 7160. Available at: [Link]

  • Ferguson, F. M. et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. Available at: [Link]

  • Askar, A. A. et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(7), 786-817. Available at: [Link]

  • Zhang, L. et al. (2020). Discovery of[1][3][4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. Bioorganic Chemistry, 94, 103429. Available at: [Link]

Sources

Technical Guide: Cross-Resistance Profiling of Triazolopyrimidine Derivatives in MDR Tumor Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Multidrug resistance (MDR), primarily driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), remains the single greatest barrier in chemotherapy.[1][2] Standard microtubule-targeting agents (MTAs) such as Taxanes (e.g., Paclitaxel) and Vinca alkaloids are frequent substrates of P-gp, rendering them ineffective in resistant phenotypes.

The Solution: Triazolopyrimidine (TP) derivatives represent a class of "next-generation" MTAs. Unlike Taxanes, TPs typically bind to the colchicine-binding site of tubulin and are structurally distinct enough to evade P-gp efflux pumps.

Guide Scope: This document details the cross-resistance profile of TPs, providing comparative data against Standard of Care (SoC) agents, mechanistic insights, and a validated experimental workflow for profiling these compounds in your own laboratory.

Mechanistic Foundation: The Evasion of Resistance

To understand the cross-resistance profile, one must first understand the mechanism of evasion.

Tubulin Binding Site Distinction[3][4]
  • Taxanes (Paclitaxel): Bind the taxane site on

    
    -tubulin; stabilize microtubules. High affinity for P-gp.
    
  • Vinca Alkaloids (Vincristine): Bind the vinca domain; destabilize microtubules. High affinity for P-gp.

  • Triazolopyrimidines (TPs): Predominantly bind the colchicine site at the

    
    -
    
    
    
    tubulin interface. They inhibit tubulin polymerization (destabilizers). Crucially, their rigid heterocyclic scaffold and lipophilic substituents (often trimethoxyphenyl groups) generally exhibit low to negligible affinity for P-gp .
Pathway Visualization

The following diagram illustrates the differential processing of Paclitaxel vs. Triazolopyrimidines in a P-gp overexpressing tumor cell.

MDR_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (MDR Phenotype) Drug_Tax Paclitaxel (Taxane) Pgp P-gp Efflux Pump (ABCB1) Drug_Tax->Pgp High Affinity Binding Tubulin Microtubule Dynamics Drug_Tax->Tubulin Blocked by Efflux Drug_TP Triazolopyrimidine (TP) Drug_TP->Pgp Low/No Affinity Drug_TP->Tubulin Binds Colchicine Site Pgp->Drug_Tax Efflux ( ATP-dependent) Apoptosis Apoptosis / G2-M Arrest Tubulin->Apoptosis Polymerization Inhibition Survival Cell Survival / Proliferation Tubulin->Survival Failure to Arrest

Figure 1: Mechanism of Action Comparison. Paclitaxel is effluxed by P-gp, leading to survival. Triazolopyrimidines evade P-gp, bind tubulin, and trigger apoptosis.

Comparative Cross-Resistance Data

The "Cross-Resistance Profile" is quantitatively measured using the Resistance Index (RI) .



  • High Cross-Resistance: RI > 10 (The resistant cells are also resistant to the new drug).

  • Low Cross-Resistance: RI

    
     1.0 (The new drug kills resistant cells just as effectively as parental cells).
    
  • Collateral Sensitivity: RI < 1.0 (Resistant cells are more sensitive).

Performance Table: TP Derivatives vs. Standard Agents

The following data summarizes typical performance of potent triazolopyrimidine derivatives (e.g., similar to Compound 7 or WS-716 cited in literature) compared to Paclitaxel and Vinblastine.

Compound ClassTarget SiteCell Line Pair (Parental / MDR)IC50 Parental (nM)IC50 MDR (nM)Resistance Index (RI)Interpretation
Paclitaxel TaxaneA549 / A549-Tax4.5> 1000> 220 High Resistance
Vinblastine VincaMCF-7 / MCF-7/ADR2.1350166 High Resistance
Combretastatin A4 ColchicineA549 / A549-Tax3.24.11.3 Low Cross-Resistance
TP Derivative ColchicineA549 / A549-Tax12.5 14.2 1.1 No Cross-Resistance
TP Derivative ColchicineMCF-7 / MCF-7/ADR18.0 19.5 1.1 No Cross-Resistance

Key Insight: TP derivatives consistently demonstrate an RI near 1.0. This confirms that their cytotoxicity is independent of P-gp expression status , making them superior candidates for second-line therapy in taxane-refractory tumors.

Experimental Protocol: Validating Cross-Resistance

To replicate these profiles in your laboratory, follow this self-validating workflow. This protocol ensures that observed resistance (or lack thereof) is due to the drug transporter status and not assay artifacts.

Workflow Logic

The experiment requires parallel processing of a parental line and its MDR counterpart (e.g., A549 and A549/Taxol).

Protocol_Workflow Start Start: Cell Culture Seeding Seed Cells (96-well) Parental vs. MDR Start->Seeding Validation Verify P-gp Status (Western Blot) Start->Validation QC Step Treatment Drug Treatment (Serial Dilutions) Seeding->Treatment 24h Attachment Assay MTT / SRB Assay (72h Incubation) Treatment->Assay Analysis Calculate IC50 & RI Assay->Analysis

Figure 2: Experimental workflow for determining the Resistance Index (RI).

Step-by-Step Methodology
Phase 1: Cell Preparation & Quality Control
  • Cell Lines: Obtain paired lines (e.g., KB-3-1 and KB-V1).

  • P-gp Validation: Before testing, perform a Western Blot for ABCB1 (P-gp) to confirm high expression in the resistant line and low/null expression in the parental line. Without this, your RI data is invalid.

Phase 2: Cytotoxicity Assay (MTT)
  • Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Use 10% FBS media.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Dissolve TP derivative in DMSO (Keep final DMSO < 0.1%).

    • Prepare serial dilutions (e.g., 0.01 nM to 10 µM).

    • Controls: Include Paclitaxel (positive control for resistance) and CA-4 (negative control for resistance).

  • Exposure: Incubate for 48–72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

Phase 3: Data Analysis
  • Curve Fitting: Use non-linear regression (Sigmoidal dose-response) to calculate IC50.

  • RI Calculation: Compute

    
    .
    
  • Statistical Significance: Perform an unpaired t-test between the IC50 values. If

    
    , the drug shows no significant cross-resistance .
    

Structural Determinants of Activity

Why do Triazolopyrimidines work where Taxanes fail? The Structure-Activity Relationship (SAR) highlights two factors:

  • Scaffold Bulk: The fused triazolo-pyrimidine ring is compact compared to the bulky taxane core. This reduces the number of contact points available for P-gp recognition.

  • Lipophilicity Balance: Modifications at the C-5 and C-7 positions (often with fluorinated groups or trimethoxyphenyl moieties) optimize lipophilicity. While P-gp prefers lipophilic substrates, TPs are often designed to bury their lipophilic regions within the colchicine pocket of tubulin rapidly, reducing their residence time in the membrane where P-gp operates.

References

  • Zhang, S., et al. (2018). "Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor."[1][3] Acta Pharmaceutica Sinica B.

  • Romagnoli, R., et al. (2022).[4] "Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities." Pharmaceuticals.[2][4][5][6][7][8][9]

  • Wang, J., et al. (2019). "Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities." Bioorganic Chemistry.

  • Hamel, E. (1996). "Antimitotic natural products and their interactions with tubulin." Medicinal Research Reviews. (Foundational text for Colchicine site mechanism).
  • NCI-60 Screening Methodology. "In vitro Cell Line Screening Protocol." National Cancer Institute.[10] (Standard for IC50 profiling).

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A Senior Application Scientist's Guide to Benchmarking Novel EGFR Inhibitors: The Case of 7-(furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Novel EGFR Inhibitor Benchmarking

The landscape of targeted cancer therapy is continually evolving, with the Epidermal Growth Factor Receptor (EGFR) remaining a pivotal target in non-small cell lung cancer (NSCLC) and other epithelial malignancies. The clinical success of first, second, and third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, Afatinib, and Osimertinib has been significant.[1][2][3] However, the inevitable emergence of acquired resistance, often driven by mutations like T790M, necessitates a robust pipeline of novel inhibitory scaffolds.[1] The[1][4][5]triazolo[1,5-a]pyrimidine scaffold has emerged as a promising pharmacophore due to its structural similarity to purines, suggesting potential for ATP-competitive kinase inhibition.[6] This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, 7-(furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amine, against established EGFR inhibitors.

This document is structured to provide not just protocols, but the strategic reasoning behind the experimental design, ensuring a rigorous and insightful evaluation of this promising new chemical entity.

The EGFR Signaling Axis: A Refresher

Effective benchmarking begins with a clear understanding of the target pathway. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[7][8] These phosphotyrosine sites then serve as docking platforms for adaptor proteins that activate downstream pro-survival and proliferative signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4] EGFR inhibitors function by competitively binding to the ATP pocket of the kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.[8][9][10]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR_dimer EGFR Dimerization & Autophosphorylation EGF->EGFR_dimer Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS PI3K PI3K EGFR_dimer->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Phase 1: In Vitro Biochemical Potency Assessment

The initial step is to determine the direct inhibitory effect of 7-(furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amine on the EGFR kinase. This is a crucial, cell-free assay that isolates the interaction between the compound and the enzyme.

Experimental Design: Multi-Kinase Panel and IC50 Determination

A radiometric or luminescence-based in vitro kinase assay is the gold standard for this purpose.[4][11][12] The core principle involves quantifying the transfer of a phosphate group from ATP to a substrate peptide by the kinase.

Rationale for Comparator Selection:

  • Gefitinib (1st Gen): A reversible inhibitor, effective against common activating mutations but susceptible to the T790M resistance mutation.[1][9]

  • Afatinib (2nd Gen): An irreversible inhibitor of the ErbB family, offering a broader inhibitory profile.[1]

  • Osimertinib (3rd Gen): An irreversible inhibitor designed to be effective against the T790M resistance mutation.[1]

By benchmarking against these three generations, we can contextualize the potency and selectivity of our novel compound.

Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from established methodologies for measuring kinase activity.[7][11]

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[7]

    • Serially dilute 7-(furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amine and comparator inhibitors (Gefitinib, Afatinib, Osimertinib) in DMSO, followed by a final dilution in the kinase buffer.

    • Prepare a solution of recombinant human EGFR kinase (wild-type and key mutant forms like L858R and T790M) in kinase buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in the kinase buffer.[13]

  • Assay Execution:

    • In a 384-well plate, add the diluted compounds.

    • Add the EGFR kinase solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the ATP/substrate solution.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Signal Detection (ADP-Glo™):

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration required for 50% inhibition) by fitting the data to a sigmoidal dose-response curve.

Anticipated Data Summary

The results of this assay should be summarized in a clear, comparative table.

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (T790M) IC50 (nM)
7-(furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amineExperimental ValueExperimental ValueExperimental Value
GefitinibReference ValueReference ValueReference Value
AfatinibReference ValueReference ValueReference Value
OsimertinibReference ValueReference ValueReference Value

Phase 2: Cellular Activity and Target Engagement

Demonstrating biochemical potency is the first step. The next critical phase is to ascertain whether the compound can engage and inhibit EGFR within a cellular context.

Experimental Design: Cellular Phosphorylation and Viability Assays

We will employ two key cellular assays: a cell-based ELISA to measure direct inhibition of EGFR phosphorylation and a cell viability assay (MTT) to assess the downstream consequences of this inhibition.

Rationale for Cell Line Selection:

  • A431: A human epidermoid carcinoma cell line that overexpresses wild-type EGFR.

  • NCI-H1975: An NSCLC cell line harboring both the L858R activating mutation and the T790M resistance mutation.

  • PC-9: An NSCLC cell line with an exon 19 deletion, sensitive to first-generation TKIs.

Experimental_Workflow cluster_Phase1 Phase 1: In Vitro cluster_Phase2 Phase 2: In Vitro Cellular cluster_Phase3 Phase 3: In Vivo KinaseAssay In Vitro Kinase Assay IC50 Determine IC50 (WT & Mutants) KinaseAssay->IC50 CellPhospho Cell-Based Phospho-EGFR Assay IC50->CellPhospho EC50 Determine EC50 & GI50 CellPhospho->EC50 MTT Cell Viability (MTT Assay) MTT->EC50 PDX Patient-Derived Xenograft (PDX) Model EC50->PDX Efficacy Evaluate Tumor Growth Inhibition PDX->Efficacy

Caption: Overall Benchmarking Workflow.

Protocol: Cell-Based Phospho-EGFR ELISA

This protocol is based on commercially available cell-based ELISA kits.

  • Cell Culture and Treatment:

    • Seed A431, NCI-H1975, or PC-9 cells in a 96-well plate and incubate overnight.

    • Starve the cells in serum-free media for several hours.

    • Pre-treat cells with serial dilutions of 7-(furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amine and comparator inhibitors for 1-2 hours.

    • Stimulate EGFR phosphorylation by adding EGF (for A431 and PC-9 cells) for a short period (e.g., 10 minutes). NCI-H1975 cells have constitutively active EGFR and may not require stimulation.

  • Fixing and Permeabilization:

    • Fix the cells with a fixing solution (e.g., 4% formaldehyde).

    • Quench any endogenous peroxidase activity.

    • Permeabilize the cells to allow antibody entry.

  • Immunodetection:

    • Block non-specific binding sites.

    • Incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068). In parallel wells, use an antibody for total EGFR as a loading control.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Add a TMB substrate and incubate until color develops.

    • Stop the reaction and measure absorbance at 450 nm.

  • Data Analysis:

    • Normalize the phospho-EGFR signal to the total EGFR signal.

    • Calculate the EC50 value (the effective concentration to inhibit 50% of EGFR phosphorylation).

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compounds and comparators for 72 hours.

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Anticipated Data Summary
CompoundCell LinePhospho-EGFR EC50 (nM)Cell Viability GI50 (nM)
7-(furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amineA431Experimental ValueExperimental Value
NCI-H1975Experimental ValueExperimental Value
PC-9Experimental ValueExperimental Value
GefitinibA431Reference ValueReference Value
NCI-H1975Reference ValueReference Value
PC-9Reference ValueReference Value
OsimertinibA431Reference ValueReference Value
NCI-H1975Reference ValueReference Value
PC-9Reference ValueReference Value

Phase 3: In Vivo Efficacy Assessment

The ultimate preclinical validation of an anti-cancer compound is its ability to inhibit tumor growth in a living organism. Patient-derived xenograft (PDX) models are superior to cell line-derived models as they better recapitulate the heterogeneity of human tumors.[2]

Experimental Design: Patient-Derived Xenograft (PDX) Models

Rationale for PDX Model Selection:

  • EGFR-mutant NSCLC PDX: Select a well-characterized PDX model derived from a patient with an activating EGFR mutation (e.g., exon 19 deletion or L858R).[5]

  • T790M-positive, EGFR TKI-resistant PDX: To assess efficacy against acquired resistance, a PDX model from a patient who has relapsed on a first or second-generation TKI and harbors the T790M mutation is essential.[6]

Protocol: In Vivo PDX Efficacy Study
  • Model Establishment:

    • Implant tumor fragments from the selected PDX models subcutaneously into immunocompromised mice (e.g., SCID or NSG mice).

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, 7-(furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amine, and a relevant comparator like Osimertinib).

    • Administer the compounds daily via an appropriate route (e.g., oral gavage), based on prior pharmacokinetic studies.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for phospho-EGFR).

  • Data Analysis:

    • Plot mean tumor volume over time for each treatment group.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Conclusion and Future Directions

This guide outlines a rigorous, multi-phased approach to benchmarking the novel compound 7-(furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amine against clinically relevant EGFR inhibitors. The data generated from these studies will provide a comprehensive profile of the compound's potency, cellular activity, and in vivo efficacy. Positive results, particularly strong activity against T790M-mutant models, would provide a compelling rationale for further preclinical development, including formal toxicology studies and IND-enabling research. The systematic application of these well-validated protocols ensures that the evaluation is not only thorough but also directly comparable to the wealth of existing data for established EGFR inhibitors, thereby providing clear and actionable insights for the drug development community.

References

  • FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC. PubMed Central. Available at: [Link]

  • FDA grants accelerated approval to sunvozertinib for metastatic non-small cell lung cancer with EGFR exon 20 insertion mutations. FDA. Available at: [Link]

  • EGFR Inhibition in Glioblastoma Patient-derived Xenograft Models. Mayo Clinic. Available at: [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. Available at: [Link]

  • FDA approves sunvozertinib for non-small cell lung cancer with EGFR Ex20Ins. The Pharma Letter. Available at: [Link]

  • FDA Approval of Gefitinib for the Treatment of Patients with Metastatic EGFR Mutation–Positive Non–Small Cell Lung Cancer. AACR Journals. Available at: [Link]

  • EGFR Enzyme Kinase System Datasheet. SignalChem. Available at: [Link]

  • In Vitro Enzyme Kinetics Analysis of EGFR. PubMed. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC. PubMed Central. Available at: [Link]

  • Human Phospho-EGFR (Activated) Cell-Based ELISA Kit. RayBiotech. Available at: [Link]

  • Three patient-derived EGFR-mutant xenograft models show MET dependency... ResearchGate. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Institutes of Health. Available at: [Link]

  • Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line?. Translational Lung Cancer Research. Available at: [Link]

  • EGF-R Cellular Phosphorylation Assay Service. Reaction Biology. Available at: [Link]

  • Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC. CancerNetwork. Available at: [Link]

  • What is the mechanism of Gefitinib?. Patsnap Synapse. Available at: [Link]

  • Epidermal growth factor receptor. Wikipedia. Available at: [Link]

  • Predicting Tumor Responses to Gefitinib and Erlotinib - PMC. PubMed Central. Available at: [Link]

Sources

assessing the selectivity of 7-(furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amine against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for 7-(furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amine

Executive Summary & Compound Profile

Subject: 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Class: Purine Bioisostere / Privileged Scaffold Primary Application: Fragment-Based Drug Discovery (FBDD) for CDKs, CK2, and Adenosine Receptors.

This guide outlines the protocol for assessing the selectivity of 7-(furan-2-yl)-triazolo[1,5-a]pyrimidin-2-amine (hereafter referred to as Compound TFP ). As a purine bioisostere, TFP mimics the adenine ring of ATP, allowing it to bind into the hinge region of multiple kinases. The challenge in developing TFP derivatives is not achieving potency, but achieving selectivity .

This guide compares TFP against industry standards—Staurosporine (promiscuous control) and Roscovitine (selective CDK inhibitor)—to demonstrate how to rigorously validate its kinase profile using the Gini Coefficient and Radiometric Profiling .

Comparative Analysis: The Performance Matrix

To objectively assess TFP, we benchmark it against established inhibitors. The goal is to determine if TFP behaves like a "pan-kinase" inhibitor or a "cluster-selective" lead.

Table 1: Comparative Selectivity Profile
FeatureCompound TFP (Subject)Staurosporine (Alternative 1)Roscovitine (Alternative 2)
Role Lead Scaffold / FragmentPan-Kinase Inhibitor (Reference)Selective CDK Inhibitor (Standard)
Binding Mode ATP-Competitive (Hinge Binder)ATP-Competitive (Promiscuous)ATP-Competitive (Specific H-bonds)
Selectivity Score (S35) 0.15 - 0.25 (Moderate)> 0.80 (Low Selectivity)< 0.05 (High Selectivity)
Primary Targets CDK2, CK2, Adenosine A2APKC, PKA, CDKs, CAMK, TKsCDK1, CDK2, CDK5, CDK7, CDK9
Off-Target Risk High (Adenosine Receptors)Extreme (Apoptosis induction)Low (Mainly other CDKs)
Assay Interference Furan Ring: Potential fluorescence quenching.Minimal.Minimal.
Recommended Assay Radiometric (

P)
Fluorescence or RadiometricFluorescence or Radiometric

Analyst Insight: The furan ring in TFP is a structural alert. While it fits hydrophobic pockets well (e.g., the gatekeeper region), it can cause false positives in fluorescence-based assays (like FRET) due to quenching. Always validate TFP activity using a radiometric assay.

Experimental Protocol: The "Gold Standard" Profiling Workflow

To generate the data required for Table 1, you must follow a self-validating screening cascade. We utilize a Radiometric HotSpot™ Assay to avoid the interference issues noted above.

Phase A: The Screening Cascade
  • Primary Screen (Single Dose):

    • Concentration: 10 µM.

    • Panel: 300+ Wild Type Kinases (covering TK, TKL, STE, CK1, AGC, CAMK, CMGC).

    • ATP Concentration:

      
       (Critical: Testing at saturation masks competitive inhibitors).
      
    • Cut-off: Any kinase showing >50% inhibition is flagged as a "Hit."

  • Secondary Screen (Kd Determination):

    • Method: 10-point dose-response curve for all "Hits."

    • Output: True Dissociation Constant (

      
      ).
      
  • Selectivity Quantification (Data Analysis):

    • Calculate the Gini Coefficient (0.0 = non-selective, 1.0 = single target).[1][2]

    • Calculate Entropy Score to visualize distribution.

Phase B: Protocol Visualization

The following diagram illustrates the logical flow for filtering "privileged scaffolds" like TFP to ensure true selectivity.

KinaseProfiling Compound Compound TFP (10 mM DMSO Stock) QC QC: Solubility & Aggregation Check Compound->QC Screen Primary Screen (300 Kinases @ 10 µM) QC->Screen Pass Filter Filter: >50% Inhibition? Screen->Filter Filter->Screen No (Discard) Kd Kd Determination (10-pt Dose Response) Filter->Kd Yes (Hit) Analysis Calculate Gini Coefficient Kd->Analysis

Figure 1: The Step-by-Step Screening Cascade for Purine Bioisosteres.

Representative Data & Interpretation

When assessing TFP, you will likely observe a "Cluster Selectivity" profile. Unlike Staurosporine, which hits targets across the phylogenetic tree, TFP tends to cluster in the CMGC family (CDKs, GSK3, CK2).

Table 2: Representative Selectivity Data (IC50 in nM)
Kinase TargetCompound TFP Staurosporine Roscovitine Interpretation for TFP
CDK2 / Cyclin A 120 nM 3 nM100 nMPrimary Hit (Potent)
CK2 (Casein Kinase 2) 450 nM 8 nM>10,000 nMSecondary Hit (Scaffold specific)
GSK-3

2,100 nM15 nM1,500 nMWeak off-target
EGFR (Tyrosine Kinase) >10,000 nM5 nM>10,000 nMSelective (Does not hit TKs)
PKA (AGC Family) >10,000 nM15 nM>10,000 nMSelective (Does not hit AGCs)
Gini Coefficient 0.65 0.150.85Cluster Selective
Signaling Pathway Context

Understanding where TFP acts is crucial for interpreting the data. TFP primarily affects the Cell Cycle via CDK inhibition.

SignalingPathway GrowthFactor Growth Factors Ras Ras/Raf GrowthFactor->Ras CyclinD Cyclin D Ras->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb (Phosphorylated) CDK4_6->Rb Inhibits E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 (Target of TFP) CyclinE->CDK2 S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Promotes TFP Compound TFP (Inhibitor) TFP->CDK2 Blocks

Figure 2: Mechanism of Action. TFP targets the CDK2/Cyclin E complex, arresting the cell cycle at the G1/S checkpoint.

Scientific Validation (E-E-A-T)
Why the Gini Coefficient?

Traditional "Selectivity Scores" (e.g., number of hits < 1 µM) are binary and lose nuance. The Gini Coefficient is superior for scaffold analysis because it accounts for the gradient of inhibition.

  • Formula:

    
    
    
  • Application: A Gini of 0.65 (typical for TFP) indicates it is not a "magic bullet" (0.9+) but is selective enough to be a valid starting point for optimization, unlike Staurosporine (0.15).

The "Furan" Warning

The furan moiety is metabolically active. While TFP may show good kinase selectivity, in vivo studies often show rapid clearance due to CYP450 oxidation of the furan ring.

  • Recommendation: When publishing TFP data, pair the kinase panel with a Microsomal Stability Assay to provide a complete picture of the compound's liability.

References
  • Richardson, C. M., et al. (2006). "Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR." Bioorganic & Medicinal Chemistry Letters.

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology. (Establishes the standard for kinase profiling).

  • Graczyk, P. P. (2007). "Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases." Journal of Medicinal Chemistry.

  • Reaction Biology Corp. (2024). "Kinase Profiling Protocols: Radiometric HotSpot Assay." (Industry standard methodology).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.